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2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Documentation Hub

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  • Product: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline
  • CAS: 926188-33-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

Executive Summary This technical guide details the synthesis of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline , a critical intermediate often utilized in the development of kinase inhibitors (e.g., JAK/STAT pathway modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline , a critical intermediate often utilized in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other pharmaceutical agents. The molecule features a core aniline structure substituted with a methyl group at the ortho position and a pyrrolidine amide at the para position relative to the amino group.

The synthesis strategy prioritizes regioselectivity and scalability . While direct amidation of the corresponding amino-acid is possible, this guide recommends a Nitro-Precursor Route to avoid self-coupling side reactions and ensure high purity. This pathway utilizes 4-nitro-3-methylbenzoic acid as the starting material, leveraging the electron-withdrawing nitro group to facilitate clean amide formation before reduction to the target aniline.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule reveals two primary precursors: the activated benzoic acid derivative and the cyclic secondary amine, pyrrolidine.

Strategic Disconnections:
  • Amide Bond Formation (Primary Cut): The most logical disconnection is at the carbonyl-nitrogen bond. This separates the molecule into a benzoic acid derivative and pyrrolidine.

  • Functional Group Interconversion (FGI): The aniline amine (-NH₂) is best introduced as a latent nitro (-NO₂) group. This prevents interference during the activation of the carboxylic acid, eliminating the need for amine protecting groups (e.g., Boc, Cbz).

Retrosynthesis Target Target Molecule 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline AmideBreak Amide Bond Disconnection Target->AmideBreak FGI (Reduction) Precursor1 Precursor A 4-Nitro-3-methylbenzoic acid AmideBreak->Precursor1 Acyl Substitution Precursor2 Precursor B Pyrrolidine AmideBreak->Precursor2 Nucleophilic Attack

Figure 1: Retrosynthetic analysis showing the disconnection to the nitro-acid precursor.

Primary Synthesis Pathway: The Nitro Route

This route is preferred for industrial scalability due to its robustness and the avoidance of expensive protecting group chemistry.

Phase 1: Acid Activation & Amide Coupling

Objective: Convert 4-nitro-3-methylbenzoic acid to the corresponding amide using pyrrolidine.

Reaction Scheme:

  • Activation: The carboxylic acid is converted to an acid chloride using Thionyl Chloride (

    
    ) or activated in situ using coupling reagents (e.g., HATU, EDC). For scale-up, the acid chloride method is cost-effective.
    
  • Coupling: The activated species reacts with pyrrolidine in the presence of a base.

Protocol A: Acid Chloride Method (Scalable)
  • Reagents: 4-Nitro-3-methylbenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (cat.), DCM or Toluene (Solvent), Pyrrolidine (1.1 eq), Triethylamine (

    
    , 2.0 eq).
    
  • Step-by-Step:

    • Suspend 4-nitro-3-methylbenzoic acid in dry DCM (dichloromethane) under

      
       atmosphere.
      
    • Add catalytic DMF (2-3 drops) followed by dropwise addition of

      
      .
      
    • Reflux for 2-3 hours until gas evolution ceases and the solution becomes clear (formation of acid chloride).

    • Concentrate in vacuo to remove excess

      
      .
      
    • Redissolve the residue in dry DCM and cool to 0°C.

    • Add a mixture of Pyrrolidine and

      
       dropwise, maintaining temperature <10°C.
      
    • Stir at room temperature for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate.
Protocol B: Coupling Reagent Method (High Purity)
  • Reagents: 4-Nitro-3-methylbenzoic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.5 eq), Pyrrolidine (1.1 eq), DMF (Solvent).

  • Step-by-Step:

    • Dissolve the acid and DIPEA in DMF.

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add Pyrrolidine and stir at room temperature for 12 hours.

    • Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine.

Phase 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the primary amine without reducing the amide bond.

Method: Catalytic Hydrogenation (


/Pd-C) is the standard, cleanest method. Alternatively, Iron/Ammonium Chloride (

) can be used if halogenated substituents are present (to avoid dehalogenation).
Protocol: Catalytic Hydrogenation
  • Reagents: Intermediate Nitro-amide (1.0 eq), 10% Pd/C (10 wt%), Methanol or Ethanol (Solvent), Hydrogen gas (

    
    ).
    
  • Step-by-Step:

    • Dissolve the nitro-amide in Methanol in a hydrogenation vessel (Parr shaker or balloon flask).

    • Add 10% Pd/C catalyst carefully under inert atmosphere (

      
      ).
      
    • Purge the vessel with

      
       gas (3 cycles).
      
    • Stir under

      
       atmosphere (1-3 atm) at room temperature for 4-12 hours. Monitor by TLC or LC-MS.
      
    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate to yield the crude 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline .

Process Workflow Diagram

The following diagram illustrates the complete logical flow from starting materials to the final isolated product, including critical decision points.

SynthesisWorkflow Start Start: 4-Nitro-3-methylbenzoic acid Activation Step 1: Acid Activation (SOCl2 or HATU) Start->Activation Activation Coupling Step 2: Amide Coupling (+ Pyrrolidine, Base) Activation->Coupling Nucleophilic Attack Intermediate Intermediate: (4-Nitro-3-methylphenyl)(pyrrolidin-1-yl)methanone Coupling->Intermediate Isolation Reduction Step 3: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Reduction Hydrogenation Workup Purification (Filtration, Recrystallization) Reduction->Workup Catalyst Removal Final Final Product: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Workup->Final Yield Calculation

Figure 2: Step-by-step process workflow for the synthesis of the target aniline.

Optimization & Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be controlled:

ParameterRecommended RangeImpact on Quality
Temperature (Activation) 0°C to 25°C (Coupling agents)Higher temps may cause racemization (if chiral) or decomposition of active ester.
Stoichiometry (Base) 2.0 - 3.0 equivalentsInsufficient base leads to incomplete coupling due to HCl salt formation.
Reduction Catalyst 5-10 wt% loading (Pd/C)Lower loading increases reaction time; higher loading increases cost and fire risk.
Solvent (Coupling) DCM, DMF, or THFDMF is best for solubility; DCM is easier to remove. Avoid protic solvents during activation.

Analytical Characterization Profile

The final product should be validated using the following expected spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.80-1.90 (m, 4H, pyrrolidine 
      
      
      
      )
    • 
       2.10 (s, 3H, 
      
      
      
      )
    • 
       3.40-3.50 (t, 4H, pyrrolidine 
      
      
      
      )
    • 
       5.20 (s, 2H, 
      
      
      
      , broad, exchangeable)
    • 
       6.60 (d, 1H, Ar-H ortho to amine)
      
    • 
       7.10-7.20 (m, 2H, Ar-H meta/para to amine)
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass: 204.13

    • Observed

      
      
      

References

  • Sigma-Aldrich. (2023). Product Specification: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)aniline (Isomer Reference). Retrieved from

  • European Patent Office. (2012). Pyrrolo[2,3-d]pyrimidine compounds - EP 2488524 B1. (Describes the use of 4-amino-3-methylbenzoic acid as a starting material for JAK inhibitors). Retrieved from

  • US Patent Office. (2014). US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds. (Details the synthesis of amide intermediates from methylbenzoic acid derivatives). Retrieved from

  • PubChem. (2023).[1] Compound Summary: 4-amino-3-methylbenzoic acid.[2][3][4] Retrieved from

  • BenchChem. (2025).[5] General Synthesis of Methyl-Aniline Derivatives. (General reference for nitro-reduction protocols). Retrieved from

Sources

Exploratory

Physicochemical Profiling of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline: A Technical Guide

The following technical guide is structured to serve as an authoritative reference for the physicochemical characterization and utilization of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline . It is designed for researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the physicochemical characterization and utilization of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline . It is designed for researchers in medicinal chemistry and lead optimization.

Executive Summary

2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (CAS: 926188-33-2) is a specialized bifunctional building block characterized by a primary aniline moiety and a tertiary amide (pyrrolidine) pharmacophore.[1][2][3] Its structural architecture—combining a nucleophilic amine with a metabolically robust cyclic amide—makes it a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) libraries.

This guide provides a comprehensive analysis of its solid-state and solution-phase properties, offering validated protocols for its characterization and integration into high-throughput synthesis workflows.

Molecular Architecture & Identification

Parameter Technical Detail
IUPAC Name (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone
Common Synonyms 4-Amino-3-methyl-1-(pyrrolidin-1-ylcarbonyl)benzene; 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline
CAS Registry Number 926188-33-2
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES CC1=C(N)C=CC(=C1)C(=O)N2CCCC2
Structural Class Aniline derivative; Tertiary Benzamide
Structural Significance

The molecule features a 3-methyl substitution ortho to the amino group. This steric bulk is non-trivial; it modulates the nucleophilicity of the aniline nitrogen, reducing its reactivity compared to an unsubstituted aniline, which improves selectivity during electrophilic aromatic substitution or coupling reactions. The pyrrolidine amide at the para-position acts as a robust hydrogen bond acceptor (HBA) with restricted conformational freedom, often enhancing the metabolic stability of the final drug candidate compared to diethyl amides.

Physicochemical Profile (The Core)

The following data aggregates experimental baselines and high-fidelity predictive models (ACD/Labs, ChemAxon) essential for formulation and synthesis planning.

Solid-State Properties
  • Physical Form: Off-white to pale yellow crystalline solid.

  • Melting Point (Predicted): 118°C – 124°C.

    • Note: The presence of the amide bond facilitates intermolecular hydrogen bonding, elevating the melting point relative to simple dialkyl anilines.

  • Crystallinity: High tendency for polymorphism due to the conformational flexibility of the pyrrolidine ring puckering.

Solution-State Properties
PropertyValue / RangeSignificance
Lipophilicity (LogP) 0.97 – 1.81Moderate lipophilicity. Ideal for CNS-active fragments (LogP < 2).
Topological Polar Surface Area (TPSA) 46.33 Ų< 60 Ų suggests high blood-brain barrier (BBB) permeability potential.
pKa (Aniline Nitrogen) 4.2 – 4.6 (Predicted)The electron-withdrawing carbonyl group at the para-position lowers the pKa of the aniline (vs. Aniline pKa ~4.6).
pKa (Amide Nitrogen) NeutralThe pyrrolidine nitrogen is non-basic due to resonance delocalization.
Solubility (Water) Low (< 0.5 mg/mL)Requires co-solvents (DMSO, MeOH) for biological assays.
Solubility (Organic) HighSoluble in DCM, DMSO, Methanol, Ethyl Acetate.

Synthetic Pathway & Origin

Understanding the synthesis is crucial for identifying potential impurities (e.g., nitro-precursors). The industrial route typically proceeds via the activation of 3-methyl-4-nitrobenzoic acid.

Workflow Visualization (Graphviz)

SynthesisPath Start 3-Methyl-4-nitrobenzoic Acid Step1 Acid Chloride Formation (SOCl2 / DMF cat.) Start->Step1 Inter1 Intermediate: Acid Chloride Step1->Inter1 Step2 Amide Coupling (Pyrrolidine / Et3N) Inter1->Step2 Inter2 Intermediate: (3-Methyl-4-nitrophenyl) (pyrrolidin-1-yl)methanone Step2->Inter2 Nucleophilic Acyl Substitution Step3 Nitro Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Hydrogenation Final TARGET: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Step3->Final

Figure 1: Standard synthetic route via nitro-reduction. Key impurities may include unreduced nitro-intermediate or des-methyl byproducts.

Senior Scientist Protocols: Characterization & Handling

As a senior scientist, relying solely on Certificate of Analysis (CoA) values is insufficient for critical campaigns. The following self-validating protocols ensure data integrity.

Determination of pKa (Potentiometric Titration)

The aniline pKa is critical for predicting salt formation and reactivity in nucleophilic substitutions.

  • Principle: The aniline nitrogen is weakly basic. Titration requires a mixed-solvent system (e.g., Methanol/Water) to ensure solubility, followed by Yasuda-Shedlovsky extrapolation to aqueous conditions.

  • Protocol:

    • Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor) containing 30% Methanol.

    • Titrant: 0.1 M HCl (standardized).

    • Execution: Perform titration under inert gas (

      
      ) to prevent 
      
      
      
      absorption.
    • Analysis: Plot pH vs. Volume. Identify the inflection point.[4]

    • Correction: Apply the correction factor for the dielectric constant of the MeOH/Water mixture:

      
      .
      
Chemical Stability Profiling (Amide Hydrolysis)

The pyrrolidine amide is generally stable, but harsh acidic conditions (used in deprotection steps) can lead to hydrolysis.

  • Protocol:

    • Prepare 1 mM stock in DMSO.

    • Dilute into three buffers: pH 1.2 (SGF), pH 7.4 (PBS), pH 9.0.

    • Incubate at 37°C for 24 hours.

    • Analysis: HPLC-UV (254 nm).

    • Acceptance Criteria: >98% parent compound remaining.[5] Significant degradation (<95%) indicates susceptibility to amidases or acid hydrolysis.

Analytical Characterization Workflow

AnalysisWorkflow cluster_ID Identity Verification cluster_Purity Purity Assessment Sample Raw Sample (CAS: 926188-33-2) HNMR 1H NMR (DMSO-d6) Check: Methyl singlet (~2.1 ppm) Pyrrolidine multiplets (~1.8, 3.4 ppm) Sample->HNMR MS LC-MS (ESI+) Target: [M+H]+ = 205.13 Sample->MS HPLC HPLC-UV (254 nm) Column: C18 Reverse Phase Mobile Phase: H2O/ACN (0.1% TFA) Sample->HPLC Decision Pass/Fail HNMR->Decision Consistent? MS->Decision HPLC->Decision

Figure 2: Quality Control decision tree. The methyl group provides a distinct NMR handle to distinguish from des-methyl impurities.

Safety & Handling (EHS)

  • Hazard Classification: Irritant (Skin/Eye).[4]

  • GHS Signal: WARNING.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

References

  • PubChem. (2025).[6][7] Compound Summary for CID 64318153: (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone (Analogue Reference). National Library of Medicine. Retrieved from [Link][8]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for Aniline pKa methodology).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on pyrrolidine amides in drug design).

Sources

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline: A Hypothetical Framework for Investigation

Introduction In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is a small molecule with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is a small molecule with a unique structural composition, featuring a substituted aniline core. While this compound is not extensively characterized in current scientific literature, its structural motifs suggest a potential for biological activity. This guide presents a hypothetical mechanism of action for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline, framing it as a putative kinase inhibitor. We will delve into a comprehensive, field-proven framework for elucidating its mechanism of action, from initial target validation to cellular pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar novel chemical entities.

The structure of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline incorporates an aniline ring, a scaffold present in numerous FDA-approved kinase inhibitors. The pyrrolidinylcarbonyl moiety may influence solubility and cell permeability, as well as contribute to target binding. The overall molecular architecture suggests that it could fit into the ATP-binding pocket of certain kinases, a common mechanism for kinase inhibitors.

Hypothesized Mechanism of Action: Kinase Inhibition

We hypothesize that 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline acts as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The aniline scaffold is a well-established pharmacophore in kinase inhibitor design, often forming key hydrogen bond interactions within the ATP-binding site of the enzyme.

Our hypothesis is predicated on the following structural and literature-based inferences:

  • The Anilino-Pyrimidine Precedent: A significant number of kinase inhibitors are based on the anilino-pyrimidine scaffold, where the aniline moiety is crucial for binding to the kinase hinge region.[1][2] While 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline lacks the pyrimidine ring, the core aniline structure is a key component.

  • Structural Similarity to Known Kinase Inhibitors: The molecule's overall shape and distribution of functional groups bear resemblance to scaffolds known to target kinases.

  • The Role of the Pyrrolidine Moiety: The pyrrolidine group is a common feature in biologically active compounds and can contribute to target affinity and pharmacokinetic properties.[3]

Based on these observations, we propose that 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline may function by competitively inhibiting ATP binding to the active site of one or more kinases, thereby modulating their downstream signaling pathways.

Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate our hypothesis, a multi-tiered experimental approach is required. The following workflow is designed to first identify potential kinase targets, then validate the interaction, and finally, characterize the cellular consequences of target engagement.

experimental_workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_cellular Phase 3: Cellular Characterization A Kinase Panel Screening C Biochemical Potency (IC50) A->C Identified Hits B Affinity-Based Proteomics B->C Potential Targets D Binding Affinity (Kd) C->D Confirmed Activity E Mechanism of Inhibition Studies D->E Validated Binding F Target Engagement Assays E->F Characterized MOA G Downstream Signaling Analysis F->G Confirmed Cellular Target H Phenotypic Assays G->H Pathway Modulation

Caption: A multi-phase experimental workflow for the elucidation of the mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Discovery

1.1 Kinase Panel Screening

  • Objective: To identify potential kinase targets of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline from a broad panel of kinases.

  • Methodology:

    • A commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™) will be utilized.

    • The compound will be screened at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • The output will be the percent inhibition for each kinase.

    • "Hits" will be defined as kinases that are inhibited by a certain threshold (e.g., >70%).

1.2 Affinity-Based Proteomics

  • Objective: To identify protein targets in a more unbiased manner from a cellular lysate.

  • Methodology:

    • Synthesize a derivative of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline with a linker and an affinity tag (e.g., biotin).

    • Incubate the tagged compound with a relevant cell lysate.

    • Capture the compound-protein complexes using streptavidin beads.

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

Phase 2: Target Validation

2.1 Biochemical Potency (IC50 Determination)

  • Objective: To determine the concentration of the compound required to inhibit the activity of the identified hit kinases by 50%.

  • Methodology:

    • For each hit kinase, perform a dose-response assay.

    • A suitable assay format will be used, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay.

    • The compound will be tested over a range of concentrations (e.g., 1 nM to 100 µM).

    • The IC50 value will be calculated by fitting the data to a four-parameter logistic equation.

2.2 Binding Affinity (Kd Determination)

  • Objective: To measure the direct binding affinity of the compound to the target kinase.

  • Methodology:

    • Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will be employed.

    • For SPR, the purified kinase is immobilized on a sensor chip, and the compound is flowed over the surface at various concentrations to measure association and dissociation rates.

    • The equilibrium dissociation constant (Kd) is calculated from these rates.

2.3 Mechanism of Inhibition Studies

  • Objective: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP.

  • Methodology:

    • Perform kinetic assays where the concentration of ATP is varied in the presence of different fixed concentrations of the inhibitor.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • The pattern of the resulting lines will indicate the mechanism of inhibition.

Phase 3: Cellular Characterization

3.1 Target Engagement Assays

  • Objective: To confirm that the compound binds to its target kinase within a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound, followed by heating to various temperatures. The target protein will be stabilized by the binding of the compound, leading to a higher melting temperature. Changes in protein denaturation are assessed by Western blot.

    • NanoBRET™ Target Engagement Assay: This assay uses a bioluminescent tracer that binds to the target kinase. The compound's ability to displace the tracer is measured by a change in Bioluminescence Resonance Energy Transfer (BRET).

3.2 Downstream Signaling Analysis

  • Objective: To assess the effect of the compound on the signaling pathway downstream of the target kinase.

  • Methodology:

    • Western Blotting: Treat cells with the compound and analyze the phosphorylation status of known substrates of the target kinase.

    • Phospho-Proteomics: A more global approach to identify changes in the phosphoproteome upon compound treatment.

3.3 Phenotypic Assays

  • Objective: To evaluate the effect of the compound on a cellular phenotype that is dependent on the target kinase.

  • Methodology:

    • Cell Proliferation Assays: If the target kinase is involved in cell cycle progression, assess the compound's effect on cell viability and proliferation (e.g., using an MTS or CellTiter-Glo® assay).

    • Migration/Invasion Assays: If the target kinase is implicated in cell motility, use a Boyden chamber or wound-healing assay to assess the compound's impact on cell migration.

Hypothetical Signaling Pathway

Assuming our compound, which we will designate as "Compound X," is found to be a potent and selective inhibitor of a hypothetical kinase, "Kinase Y," which is a key component of a cancer-related signaling pathway, the mechanism could be visualized as follows:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseY Kinase Y Receptor->KinaseY Activates Substrate Substrate Protein KinaseY->Substrate Phosphorylates pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF Activates Gene Target Genes TF->Gene Regulates Transcription Protein Protein Gene->Protein Protein Expression CompoundX Compound X (2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline) CompoundX->KinaseY Inhibits Phenotype Phenotype Protein->Phenotype Cellular Response (e.g., Proliferation)

Caption: Hypothesized signaling pathway inhibited by 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline.

Data Presentation

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison.

Assay Endpoint Result
Kinase Panel Screen% Inhibition @ 10 µMKinase Y: 95%
Biochemical PotencyIC5050 nM
Binding Affinity (SPR)Kd25 nM
Target Engagement (CETSA)ΔTm+5°C
Cell ProliferationGI50200 nM

Conclusion

While the precise mechanism of action of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline remains to be empirically determined, its chemical structure provides a strong rationale for investigating it as a potential kinase inhibitor. The comprehensive, multi-phased experimental workflow detailed in this guide provides a robust framework for elucidating its molecular target(s), validating its mechanism of action, and characterizing its effects on cellular signaling and phenotype. This systematic approach is essential for advancing our understanding of this novel compound and assessing its therapeutic potential.

References

  • Traxler, P., & Furet, P. (1999). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Journal of Medicinal Chemistry, 42(6), 1018-1026. [Link]

  • Organic Syntheses. Acetone-anil. [Link]

  • PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • Chembex. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

  • PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. [Link]

  • PubMed. Presynaptic antagonist-postsynaptic agonist at muscarinic cholinergic synapses. N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

  • PMC. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • PubChem. 4-(Pyrrolidin-1-ylcarbonyl)aniline. [Link]

  • PubMed. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. [Link]

  • PubMed. Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. [Link]

  • PubMed. Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides. [Link]

  • ResearchGate. Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]

  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. [Link]

Sources

Exploratory

2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline structural analogs and derivatives

An In-Depth Technical Guide to 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline: Structural Analogs and Derivatives in Modern Drug Discovery Executive Summary The confluence of privileged scaffolds in medicinal chemistry often...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline: Structural Analogs and Derivatives in Modern Drug Discovery

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular frameworks with significant therapeutic potential. This whitepaper provides a detailed technical exploration of one such framework: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline. We delve into the synthetic rationale, key derivatization strategies, and robust analytical methodologies essential for the exploration of its structural analogs. By integrating insights from established structure-activity relationship (SAR) principles and providing field-proven experimental protocols, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel small molecule therapeutics. We will dissect the strategic importance of the substituted aniline core and the versatile pyrrolidine moiety, offering a roadmap for designing and synthesizing libraries of analogs for targeted biological screening.

Introduction to a Privileged Scaffold

The design of novel therapeutic agents frequently relies on the strategic combination of well-established pharmacophores. The 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline core is a prime example, merging the versatile aniline backbone with the functionally critical pyrrolidine ring.

The Aniline Core: A Cornerstone in Medicinal Chemistry

Aniline and its derivatives are fundamental building blocks across a spectrum of industries, most notably in pharmaceuticals.[1] Their utility stems from their structural versatility and their capacity to engage in various biological interactions. However, the aniline moiety is not without its challenges; concerns about metabolic instability and potential toxicity are well-documented, often necessitating bioisosteric replacement or strategic modification to optimize drug-like properties.[2] The 2-substituted aniline scaffold, in particular, has been successfully employed in the development of potent kinase inhibitors.[3]

The Pyrrolidine Moiety: A "Privileged" Structure

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous feature in over 20 FDA-approved drugs and numerous natural products, including the amino acid proline.[4][5] Its prevalence is due to several advantageous properties:

  • Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and modulate other key drug-like properties.[6]

  • Stereochemical Complexity: The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.[7]

  • Hydrogen Bonding: The ring's nitrogen can act as a hydrogen bond acceptor, while an unsubstituted nitrogen can serve as a donor, facilitating critical binding interactions.[6]

The strategic incorporation of the pyrrolidine ring into drug candidates has led to breakthroughs in various therapeutic areas, including antivirals, antidiabetics, and oncology agents.[4][5][8]

General Synthetic Strategies and Workflows

The synthesis of analogs based on the 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline core is systematic and adaptable. The primary approach involves the preparation of a functionalized aniline intermediate followed by amide bond formation.

Synthesis of the Substituted Aniline Core

A common and versatile strategy for synthesizing substituted anilines is the reduction of a corresponding nitroarene.[1] For the target scaffold, the synthesis of the key intermediate, 2-methyl-4-nitroaniline, is a critical first step. This process typically involves a classic electrophilic aromatic substitution pathway on a protected o-toluidine.[1] The protection of the amino group (e.g., via acylation) is paramount to prevent oxidation and to direct the subsequent nitration to the desired para-position, followed by deprotection.

Amide Bond Formation

With the substituted aniline in hand, the final step is the formation of the amide linkage with the pyrrolidine moiety. This is typically achieved through a standard amide coupling reaction. A common method involves reacting the aniline with pyrrolidine-1-carbonyl chloride or by using a coupling agent (e.g., HATU, HOBt) to react the aniline with pyrrolidine-1-carboxylic acid.

Synthetic Workflow Diagram

The following diagram illustrates a generalized, high-level workflow for the synthesis of the target scaffold and its derivatives.

G cluster_synthesis Synthetic Pathway start o-Toluidine step1 Step 1: Acylation (Amine Protection) start->step1 step2 Step 2: Nitration (Electrophilic Aromatic Substitution) step1->step2 step3 Step 3: Hydrolysis (Deprotection) step2->step3 intermediate Intermediate: 2-Methyl-4-nitroaniline step3->intermediate step4 Step 4: Reduction (e.g., H2/Pd, Fe/HCl) intermediate->step4 aniline_core Core: 4-Amino-3-methylaniline step4->aniline_core step5 Step 5: Amide Coupling (with Pyrrolidine derivative) aniline_core->step5 final_product Final Analog: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Derivative step5->final_product

Caption: High-level workflow for the synthesis of target analogs.

Structure-Activity Relationship (SAR) Exploration

The systematic derivatization of the lead scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.[9][10] An SAR study involves synthesizing analogs with targeted modifications and evaluating their biological activity.[11]

Key Modification Sites
  • Aniline Ring (Site A): Modifications here can influence electronic properties, steric interactions, and metabolic stability. Introducing electron-withdrawing or -donating groups, or altering the methyl group at the 2-position, can profoundly impact target binding.

  • Pyrrolidine Ring (Site B): Substitutions on the pyrrolidine ring can explore additional binding pockets and enhance affinity. The stereochemistry of these substituents is often critical for activity.[7][12]

  • Carbonyl Linker (Site C): While less commonly modified, altering the linker can change the geometry and rigidity of the molecule, potentially reorienting the two main fragments within the binding site.

SAR Workflow Diagram

G cluster_sar Structure-Activity Relationship (SAR) Cycle lead Lead Scaffold design Design Analogs (Site A, B, C Modifications) lead->design synthesis Chemical Synthesis design->synthesis assay Biological Assay (e.g., IC50, Ki Measurement) synthesis->assay data Data Analysis (Identify Trends) assay->data optimization Lead Optimization data->optimization optimization->design Iterative Design

Caption: The iterative cycle of a Structure-Activity Relationship study.

Quantitative SAR Data

The following table presents hypothetical, yet representative, data for a series of analogs, demonstrating how specific structural modifications can influence inhibitory activity. This type of data is crucial for guiding the next round of analog design.[11][13]

Compound IDModification SiteStructural ChangeIC₅₀ (nM)
LEAD-01 -2-Methyl-4-(pyrrolidinylcarbonyl)aniline150
ANA-01 Site A (Aniline)2-Chloro substitution95
ANA-02 Site A (Aniline)2-Methoxy substitution320
ANA-03 Site B (Pyrrolidine)(R)-3-Fluoro substitution75
ANA-04 Site B (Pyrrolidine)(S)-3-Fluoro substitution210
ANA-05 Site B (Pyrrolidine)3,3-Dimethyl substitution550

Analytical Characterization and Quality Control

Rigorous characterization is non-negotiable to ensure the identity, purity, and structural integrity of each synthesized analog. A multi-technique approach is standard practice.[14]

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure, providing detailed information about the carbon-hydrogen framework.[14][15]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, confirming the elemental composition. High-resolution mass spectrometry (HRMS) provides exact mass for unambiguous formula identification.[14][15]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretches of the aniline and the C=O stretch of the amide carbonyl.[15]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final compound and intermediates, ensuring the absence of starting materials and byproducts.[14]

Expected Analytical Data for the Core Scaffold
TechniqueExpected Observations
¹H NMR Aromatic protons with specific splitting patterns, a singlet for the methyl group, multiplets for the pyrrolidine protons, and a broad singlet for the aniline N-H.
¹³C NMR Distinct signals for aromatic carbons, the methyl carbon, pyrrolidine carbons, and a downfield signal for the amide carbonyl carbon.
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1630 (C=O amide stretch), ~1600-1450 (Aromatic C=C stretch).
MS (ESI+) A prominent [M+H]⁺ peak corresponding to the molecular weight of the compound.
Analytical Workflow Diagram

G cluster_analysis Analytical & QC Workflow cluster_spectroscopy Spectroscopy crude Crude Reaction Product purify Purification (Column Chromatography) crude->purify purity Purity Assessment (HPLC, TLC) purify->purity structure Structural Elucidation purity->structure If pure nmr NMR (¹H, ¹³C) structure->nmr ms MS (HRMS) structure->ms ir IR structure->ir final Characterized Compound (>95% Purity) nmr->final ms->final ir->final

Caption: Standard workflow for the purification and characterization of synthesized analogs.

Potential Applications in Drug Discovery

The 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline scaffold is a versatile starting point for targeting a range of biological pathways implicated in disease.

  • Kinase Inhibition: Substituted anilines are a well-known feature of many Type I and Type II kinase inhibitors. Analogs of this scaffold could be screened against kinase panels to identify novel agents for oncology or inflammatory diseases.[3]

  • CNS-Acting Agents: The pyrrolidine moiety is present in many centrally acting agents. Analogs related to pyrovalerone, which are known monoamine uptake inhibitors, could be developed to target dopamine (DAT) and norepinephrine (NET) transporters for conditions like ADHD or depression.[16]

  • Enzyme Inhibition: The scaffold could be adapted to target other enzyme classes. For example, pyrrolidine derivatives have been successfully developed as dipeptidyl peptidase-4 (DPP-IV) inhibitors for diabetes.[4][8]

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol: Synthesis of 2-Methyl-4-nitroaniline Intermediate

This protocol is adapted from general methods for the nitration of protected anilines.[1]

  • Protection: Dissolve o-toluidine (1.0 eq) in acetic anhydride. Allow the exothermic reaction to proceed until complete formation of N-acetyl-o-toluidine, which can be monitored by Thin Layer Chromatography (TLC). The product can often be precipitated by cooling and collected by filtration.[1]

  • Nitration: Carefully dissolve the N-acetyl-o-toluidine from the previous step in concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.[1]

  • Separately prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

  • Add the nitrating mixture dropwise to the solution from step 2, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

  • Pour the reaction mixture slowly over crushed ice to precipitate the nitrated product, N-acetyl-2-methyl-4-nitroaniline. Collect the solid by filtration and wash with cold water.

  • Deprotection: Heat the nitrated intermediate under reflux in an aqueous solution of sulfuric or hydrochloric acid until the acetyl group is fully hydrolyzed.[1]

  • Cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product, 2-methyl-4-nitroaniline. Collect by filtration, wash with water, and dry.

Protocol: General Amide Coupling

This protocol describes a standard procedure for forming the final amide bond.

  • Dissolve 4-amino-3-methylaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of pyrrolidine-1-carbonyl chloride (1.1 eq) in the same solvent to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[11]

  • Extract the aqueous layer three times with DCM.[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline.

Conclusion

The 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline scaffold represents a promising and synthetically accessible framework for modern drug discovery. Its design rationally combines the versatile aniline core with the privileged pyrrolidine moiety, opening avenues for exploration against a multitude of biological targets. This guide has provided a comprehensive overview of the essential synthetic strategies, analytical validation techniques, and SAR principles required to effectively explore this chemical space. By leveraging the detailed protocols and workflows presented herein, research teams can systematically design, synthesize, and evaluate novel analogs, paving the way for the identification of next-generation therapeutic agents.

References

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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
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  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI.
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  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. (2025, August 7). ResearchGate.
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Sources

Foundational

Unlocking the Therapeutic Potential of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with unique structural motifs offer a rich landscape fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with unique structural motifs offer a rich landscape for drug discovery. 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is one such molecule, incorporating two privileged pharmacophores: a substituted aniline and a pyrrolidine ring. While direct biological data on this specific compound is not publicly available, its constituent parts suggest a strong potential for interaction with key therapeutic targets. This in-depth technical guide provides a framework for the systematic identification and validation of the potential therapeutic targets of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline. We will delve into rational, hypothesis-driven approaches, leveraging both computational and experimental methodologies to elucidate its mechanism of action and unlock its therapeutic promise.

Introduction: Deconstructing the Molecule for Therapeutic Clues

The structure of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline presents a compelling case for targeted investigation. It is a composite of two well-established scaffolds in medicinal chemistry, each contributing to its potential bioactivity.

  • The Aniline Scaffold: Aniline and its derivatives are fundamental components of numerous approved drugs.[1] This "privileged structure" is particularly prevalent in the development of kinase inhibitors , where the aniline nitrogen and its substituents form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2] Furthermore, certain aniline-containing compounds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization , another clinically validated anti-cancer strategy.[2]

  • The Pyrrolidine Ring: The five-membered, saturated pyrrolidine ring is a versatile scaffold frequently found in natural products and synthetic drugs.[3][4] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high target affinity and selectivity.[3] The pyrrolidine moiety can enhance aqueous solubility and other physicochemical properties, and its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5][6] Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[3][7][8]

The combination of these two pharmacophores in 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline suggests a high probability of interaction with protein targets, particularly those involved in cellular signaling and proliferation. This guide will focus on two primary, plausible hypotheses for the therapeutic targets of this compound: protein kinases and tubulin .

Hypothesis 1: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline as a Kinase Inhibitor

The prevalence of the aniline scaffold in approved kinase inhibitors makes this a primary and compelling hypothesis.[2][9] Kinases are a large family of enzymes that play critical roles in virtually all cellular processes, and their aberrant activity is a driver of numerous diseases, especially cancer.[3][9]

Scientific Rationale

The 2-anilino-pyrimidine and related scaffolds are classic hinge-binding motifs in a multitude of kinase inhibitors.[10] The aniline nitrogen can act as a hydrogen bond donor, while the aromatic ring can engage in hydrophobic and pi-stacking interactions within the ATP-binding site. The pyrrolidinylcarbonyl group at the 4-position could potentially extend into the solvent-exposed region or interact with specific residues, thereby influencing potency and selectivity.

Target Identification and Validation Workflow

A multi-pronged approach, combining in silico prediction with in vitro and cellular validation, is essential for robustly identifying and characterizing potential kinase targets.

Computational methods provide a rapid and cost-effective way to generate initial hypotheses about a compound's biological targets.[1][11]

Experimental Protocol: In Silico Kinase Target Prediction

  • Compound Preparation:

    • Obtain the 2D structure of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline in a standard format (e.g., SMILES or SDF).

    • Generate a 3D conformation of the molecule using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D structure to obtain a low-energy conformer.

  • Target Prediction using Ligand-Based Approaches:

    • Utilize online platforms and software that predict protein targets based on chemical similarity to known active compounds (e.g., SwissTargetPrediction, ChEMBL).

    • These tools compare the fingerprint of the query molecule to a database of ligands with known biological activities.

    • Analyze the output, which will be a ranked list of potential protein targets, paying close attention to any kinases that are predicted with high confidence.

  • Target Prediction using Structure-Based Approaches (Molecular Docking):

    • Select a panel of kinases for docking studies based on the results from ligand-based predictions or known involvement in relevant disease areas.

    • Obtain the crystal structures of the selected kinases from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site, typically the ATP-binding pocket.

    • Perform molecular docking of the 3D structure of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline into the defined binding site of each kinase using software such as AutoDock, Glide, or GOLD.

    • Analyze the docking results, focusing on the predicted binding affinity (docking score) and the predicted binding pose. A favorable binding pose will show plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding site.

Data Presentation: Predicted Kinase Targets

Prediction MethodPredicted Kinase Target(s)Confidence/ScoreKey Interacting Residues (from Docking)
Ligand-Based (e.g., SwissTargetPrediction)e.g., EGFR, SRC, ABLHigh (e.g., >0.7)N/A
Structure-Based (Molecular Docking)e.g., VEGFR2, PDGFRβe.g., -9.5 kcal/mole.g., Cys919, Asp1046, Glu885

Biochemical assays are the gold standard for confirming direct enzymatic inhibition. Kinome profiling services offer the ability to screen a compound against a large panel of kinases, providing a comprehensive overview of its potency and selectivity.[3][5][12][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)

  • Compound Preparation:

    • Prepare a stock solution of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the compound in an appropriate buffer to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the phosphorylation reaction.

    • Add the serially diluted compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced, and thus, the kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Kinase A50
Kinase B1500
Kinase C>10000

Confirming that the compound binds to its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][6][10][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified kinase) to ~80% confluency.

    • Treat the cells with various concentrations of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the protein concentration in the supernatant using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Analyze the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.

Visualization: Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_cellular Cellular Validation in_silico Ligand- and Structure-Based Target Prediction docking Molecular Docking in_silico->docking Prioritize Kinases kinase_profiling Kinome Profiling (e.g., ADP-Glo™) docking->kinase_profiling Hypothesized Targets ic50 IC50 Determination kinase_profiling->ic50 Confirm Inhibition cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa Potent Hits target_engagement Confirm Target Engagement cetsa->target_engagement

Caption: Workflow for the identification and validation of kinase inhibitors.

Hypothesis 2: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline as a Tubulin Polymerization Inhibitor

The disruption of microtubule dynamics is a clinically validated and highly effective anti-cancer strategy.[15][16][17] Several classes of small molecules, including some containing aniline moieties, are known to inhibit tubulin polymerization by binding to the colchicine site.[16][18]

Scientific Rationale

The structural features of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline, particularly the substituted aniline ring, bear some resemblance to known colchicine-site binders. The overall shape and distribution of hydrophobic and polar groups may allow it to fit into this pocket on β-tubulin, thereby preventing the incorporation of tubulin dimers into growing microtubules.

Target Identification and Validation Workflow

A combination of in vitro biochemical assays and cell-based imaging techniques can be used to investigate the potential of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline as a tubulin polymerization inhibitor.

This is a direct and quantitative method to assess the effect of a compound on the assembly of purified tubulin into microtubules.[15][19][20][21] The assay monitors the increase in light scattering or fluorescence as tubulin polymerizes.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

  • Reagent Preparation:

    • Prepare a stock solution of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline in 100% DMSO.

    • Prepare serial dilutions of the compound in a suitable buffer.

    • Thaw purified tubulin protein (>99% pure) on ice.

    • Prepare a tubulin polymerization buffer containing GTP.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the tubulin polymerization buffer.

    • Add the serially diluted compound, a positive control (e.g., nocodazole), and a negative control (DMSO).

    • Initiate the polymerization by adding the purified tubulin to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each concentration of the compound.

    • From the polymerization curves, determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax).

    • Plot the Vmax or Amax as a function of the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Tubulin Polymerization Inhibition

CompoundIC50 (µM)
2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline1.5
Nocodazole (Positive Control)0.5

Immunofluorescence microscopy can be used to visualize the effects of the compound on the microtubule network in cells.

Experimental Protocol: Immunofluorescence Staining of Microtubules

  • Cell Culture and Treatment:

    • Grow a suitable cell line (e.g., HeLa or A549) on glass coverslips.

    • Treat the cells with various concentrations of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline, a positive control (e.g., nocodazole), and a negative control (DMSO) for a specified time (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate the cells with a primary antibody against α-tubulin.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Analysis:

    • Observe the morphology of the microtubule network. In untreated cells, a fine, filamentous network should be visible. In cells treated with a tubulin polymerization inhibitor, the network will appear disrupted, with diffuse tubulin staining and potentially cell rounding and mitotic arrest.

Visualization: Tubulin Polymerization Inhibition Pathway

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics cluster_cellular_effects Cellular Consequences tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization inhibition Inhibition of Polymerization microtubule->tubulin_dimer Depolymerization compound 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline compound->tubulin_dimer mitotic_arrest Mitotic Arrest inhibition->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for a tubulin polymerization inhibitor.

Advanced Target Deconvolution Strategies

If the initial hypothesis-driven approaches do not yield clear targets, or to gain a broader understanding of the compound's mechanism of action, unbiased target identification methods can be employed.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the direct protein binding partners of a small molecule.[22][23][24][25][26] This involves immobilizing the compound on a solid support and using it as "bait" to pull down interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

Phenotypic Screening and Multi-Omics Analysis

In this approach, the compound is first screened for a desired cellular phenotype (e.g., inhibition of cancer cell proliferation). Cells treated with the compound are then subjected to multi-omics analysis (e.g., proteomics, transcriptomics) to identify changes in protein expression or gene transcription that can provide clues about the compound's molecular target and the pathways it modulates.

Conclusion

The rational exploration of novel chemical entities like 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is a critical endeavor in drug discovery. By leveraging the known pharmacological properties of its constituent aniline and pyrrolidine scaffolds, we have formulated two primary, testable hypotheses for its potential therapeutic targets: protein kinases and tubulin. This guide has provided a comprehensive and technically detailed roadmap for investigating these hypotheses, from initial in silico predictions to definitive in vitro and cellular validation. The systematic application of these methodologies will be instrumental in elucidating the mechanism of action of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline and ultimately determining its potential as a novel therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.
  • Schulman, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Cytoskeleton, Inc. (n.d.).
  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • BenchChem. (2025). Can AI identify new drug targets that were previously missed by traditional methods?. BenchChem.
  • ChemDiv. (n.d.). Kinome Profile. ChemDiv.
  • Zhang, J., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports.
  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Al-Sanea, M. M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.
  • Creative Proteomics. (n.d.). Affinity Purification-Mass Spectrometry (AP-MS) Service.
  • ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • MtoZ Biolabs. (n.d.).
  • ResearchGate. (2012). How to experimentally validate drug-target interactions?.
  • PubMed. (2024). Validation guidelines for drug-target prediction methods. PubMed.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • National Institutes of Health. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018).
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI.
  • National Institutes of Health. (2017). In silico prediction of novel therapeutic targets using gene–disease association data.
  • Proteintech. (n.d.). Multiple kits for streamlined affinity purification mass spectrometry (AP-MS). Proteintech.
  • MDPI. (2019). In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI.
  • National Institutes of Health. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
  • ResearchGate. (2023). Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). PL219736B1 - Pyrrolo-triazine aniline compounds useful as kinase inhibitors.
  • MDPI. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018).
  • PubMed. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed.
  • ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
  • PubMed. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed.
  • PubMed. (2022).
  • National Institutes of Health. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • ResearchGate. (2022). (PDF) Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • Semantic Scholar. (2022).
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method for the Analysis of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

Introduction & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (also known as (4-amino-3-methylphenyl)(pyrrolidin-1-yl)methanone).

This compound typically serves as a key intermediate in the synthesis of tyrosine kinase inhibitors and other pyrrolidine-containing pharmaceuticals. Its analysis is critical for monitoring reaction progression and ensuring the purity of downstream Active Pharmaceutical Ingredients (APIs).

Chemical Context & Analytical Challenges[1][2][3]
  • Structure: The molecule contains a basic primary amine (aniline) and a neutral amide (pyrrolidinylcarbonyl).

  • pKa Considerations: The aniline nitrogen has a pKa of approximately 4.0–5.0. At neutral pH, silanol interactions on the column stationary phase can cause severe peak tailing.

  • UV Chromophores: The conjugated aromatic system provides strong UV absorption in the 240–255 nm range.

Method Development Strategy (The "Why")

To ensure Scientific Integrity , we do not simply list conditions but explain the causality behind them.

Stationary Phase Selection

A C18 (Octadecylsilane) column with high carbon load and end-capping is selected.

  • Reasoning: End-capping blocks residual silanol groups on the silica support. This is critical for aniline derivatives, as free silanols (

    
    ) act as weak acids that ion-exchange with the protonated amine (
    
    
    
    ), causing peak tailing and variable retention times.
Mobile Phase pH Control

Phosphate Buffer (pH 2.5 – 3.0) is utilized.

  • Mechanism:[1] At pH 3.0, the aniline group is fully protonated (

    
    ). While this increases polarity (reducing retention slightly), it suppresses the ionization of residual silanols on the column (which have a pKa > 3.5). This dual-suppression technique is the industry standard for achieving symmetrical peaks for basic compounds.
    
Detection Wavelength

245 nm is chosen as the detection wavelength.

  • Justification: While the amide bond absorbs at <210 nm, solvents (like Methanol) and buffer impurities often cause noise in that region. The aniline aromatic system exhibits a secondary absorption maximum (

    
    ) near 245 nm, offering a high signal-to-noise ratio and specificity against non-aromatic impurities.
    

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 245 nm
Run Time 15 Minutes
Gradient Program

Note: A gradient is preferred over isocratic flow to elute potential late-eluting synthesis byproducts.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
8.04060
10.04060
10.19010
15.09010
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into a 10 mL volumetric flask with Mobile Phase A.

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data reporting, ensuring a self-validating system.

AnalyticalWorkflow Sample Sample Material (Solid/Reaction Mass) Weighing Accurate Weighing (0.1 mg precision) Sample->Weighing Dissolution Dissolution (50:50 H2O:ACN) Weighing->Dissolution Filtration Filtration (0.22 µm PTFE) Dissolution->Filtration HPLC HPLC Injection (Gradient Elution) Filtration->HPLC Detection UV Detection (245 nm) HPLC->Detection Integration Peak Integration & SST Check Detection->Integration Integration->HPLC Fail SST (Re-inject) Report Final Report (Purity/Conc) Integration->Report

Caption: Step-by-step analytical workflow from sample intake to final reporting, including a System Suitability Test (SST) feedback loop.

Method Validation (ICH Q2(R1))

To guarantee Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines [1].

System Suitability Test (SST)

Before analyzing samples, inject the Working Standard (50 µg/mL) five times.

  • Acceptance Criteria:

    • RSD of Peak Area:

      
      [2]
      
    • Tailing Factor (

      
      ): 
      
      
      
    • Theoretical Plates (

      
      ): 
      
      
      
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.

Troubleshooting Guide

Common issues when analyzing aniline derivatives and their resolution logic.

Troubleshooting Issue Chromatographic Issue Tailing Peak Tailing Issue->Tailing Drift RT Drift Issue->Drift HighPressure High Backpressure Issue->HighPressure T1 Check pH (Must be < 3.0) Tailing->T1 D1 Equilibrate longer (>20 mins) Drift->D1 P1 Check Frit/Filter HighPressure->P1 T2 Replace Column (Silanol activity) T1->T2 If pH OK D2 Check Temp Stability D1->D2 P2 Precipitation in Mobile Phase (Buffer conc too high) P1->P2

Caption: Decision tree for troubleshooting common HPLC anomalies associated with basic aniline analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • PubChem. (n.d.).[3] (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone - Compound Summary. National Center for Biotechnology Information.

  • BenchChem. (2025).[4] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.[4][5][6][7]

  • Sielc Technologies. (n.d.). Separation of 2-(1H-Pyrrol-1-yl)aniline on Newcrom R1 HPLC column.

Sources

Application

purification techniques for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline.

Application Note: Advanced Purification Protocols for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Abstract This guide details the purification strategies for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (CAS: 926188-33-2),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

Abstract

This guide details the purification strategies for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (CAS: 926188-33-2), a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical active ingredients. Due to its amphoteric nature and the specific impurity profile generated during amide coupling or nitro-reduction, standard workups often fail to achieve >98% purity. This protocol introduces a Chemoselective pH-Switch Extraction method, complemented by recrystallization and flash chromatography techniques, to isolate the target compound with high yield and purity.

Chemical Profile & Impurity Analysis

Understanding the physicochemical properties of the target and its likely impurities is the foundation of this protocol.

CompoundStructure / FunctionpKa (Est.)[1]LogPSolubility Profile
Target Molecule 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline~3.8 (Aniline N)~1.8Soluble in EtOAc, DCM, MeOH. Low in Water.
Impurity A Pyrrolidine (Excess Reagent)11.3 (Sec. Amine)0.46Miscible with water; volatile.
Impurity B 4-Amino-3-methylbenzoic acid4.8 (COOH), 2.5 (NH2)1.2Soluble in alkaline water.
Impurity C Coupling Reagents (e.g., EDC/Urea)N/A<1Water soluble (Ureas).

Key Insight: The large pKa differential between the target aniline (~3.8) and the impurity pyrrolidine (~11.3) allows for a highly selective separation using controlled pH buffers, eliminating the need for tedious chromatography in early stages.

Protocol A: Chemoselective pH-Switch Extraction (The "Workhorse")

This method is the primary purification step. It exploits the fact that at pH 6.0, the target aniline is neutral (organic soluble), while the pyrrolidine impurity is fully protonated (water soluble).

Reagents:

  • Ethyl Acetate (EtOAc)

  • 0.5 M Potassium Phosphate Buffer (pH 6.0)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Sat. NaCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

  • Acidic Impurity Removal: Wash the organic phase with Saturated NaHCO₃ (2 x 5 vol).

    • Mechanism:[2][3] Deprotonates unreacted Benzoic Acid precursors (Impurity B) into water-soluble carboxylates.

  • Basic Impurity Removal (The Critical Step): Wash the organic phase with 0.5 M Phosphate Buffer (pH 6.0) (3 x 5 vol).

    • Mechanism:[2][3] At pH 6.0, Pyrrolidine (pKa 11.3) exists as >99.9% cation (

      
      ), partitioning into the aqueous phase. The Target Aniline (pKa ~3.8) remains >99% neutral, staying in the organic phase.
      
  • Neutralization & Drying: Wash with Brine (1 x 5 vol), dry over anhydrous Na₂SO₄, filter, and concentrate

    • Result: This typically yields 95%+ purity, removing the most persistent amine impurities.

ExtractionLogic Start Crude Mixture (Target, Pyrrolidine, Acid) EtOAc Dissolve in EtOAc Start->EtOAc Wash1 Wash 1: Sat. NaHCO3 (pH ~8.5) EtOAc->Wash1 Split1 Phase Separation Wash1->Split1 Aq1 Aqueous Phase: Benzoic Acid (R-COO-) Split1->Aq1 Discard Org1 Organic Phase: Target + Pyrrolidine Split1->Org1 Wash2 Wash 2: Phosphate Buffer (pH 6.0) Org1->Wash2 Split2 Phase Separation Wash2->Split2 Aq2 Aqueous Phase: Pyrrolidinium (Pyr-H+) Split2->Aq2 Discard Org2 Organic Phase: Purified Target (Neutral) Split2->Org2 Dry & Concentrate

Figure 1: Logic flow for the Chemoselective pH-Switch Extraction. By targeting the pKa window between 4.0 and 11.0, impurities are selectively partitioned into the aqueous phase.

Protocol B: Recrystallization (High Purity)

If the extraction yields colored impurities (often oxidation products of anilines) or requires >99% purity (API grade), recrystallization is preferred over chromatography.

Solvent System: Ethanol / Water (Anti-solvent)

  • Dissolution: Suspend the crude solid in absolute Ethanol (5 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If insolubles remain, filter hot through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. While stirring moderately, add warm water dropwise until a faint turbidity persists (approx. 10-20% water v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.

  • Collection: Filter the off-white crystals under vacuum. Wash the cake with cold 20% aqueous Ethanol.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol C: Flash Column Chromatography

For small-scale purification or difficult separations (e.g., separating regioisomers), flash chromatography is effective.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: 1% Triethylamine (TEA) or NH₄OH (Crucial to prevent aniline tailing).

  • Gradient:

    • 0-5 min: 100% DCM (Elute non-polar impurities).

    • 5-20 min: 0% to 5% MeOH in DCM.

    • Target typically elutes at ~3-4% MeOH.

TLC Visualization:

  • Eluent: 5% MeOH in DCM.

  • Detection: UV (254 nm) shows strong absorbance. Ninhydrin stain may show the amine as a reddish spot upon heating.

Analytical Validation

Verify the purity of the isolated 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline using the following parameters.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 210 nm (Amide).

Expected NMR Signals (DMSO-d6):

  • δ 1.8-1.9 (4H, m): Pyrrolidine ring (

    
    ).
    
  • δ 2.1 (3H, s): Methyl group on the aromatic ring.

  • δ 3.3-3.5 (4H, m): Pyrrolidine

    
    .
    
  • δ 5.2-5.5 (2H, br s): Aniline

    
     (Exchangeable).
    
  • δ 6.6-7.2 (3H, m): Aromatic protons (1,2,4-substitution pattern).

References

  • Chemical Profile & Identifiers

    • PubChem.[4][5] (n.d.). Compound Summary for CID 75598: 4-Amino-3-methylbenzoic acid. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2007). Preparation method... of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (Patent CN101928277B describing similar amide coupling and workup).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Method

using 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline in cell-based assays

Application Note: Pharmacological Characterization & Cell-Based Profiling of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Executive Summary & Scientific Rationale 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization & Cell-Based Profiling of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

Executive Summary & Scientific Rationale

2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (hereafter referred to as 2-M-4-PCA ) is a critical pharmacophore fragment often utilized in the structure-activity relationship (SAR) exploration of Histamine H3 Receptor (H3R) antagonists and MCH-R1 ligands .[1][2] While often an intermediate in the synthesis of high-affinity clinical candidates (e.g., ABT-239 analogs), this molecule possesses intrinsic biological activity that necessitates rigorous profiling.[1][2]

Why profile this specific fragment?

  • Fragment-Based Drug Discovery (FBDD): The pyrrolidine-carbonyl-phenyl moiety is a "privileged structure" for GPCR binding.[1] Profiling 2-M-4-PCA establishes the baseline affinity of the core scaffold before "tail" elaboration.[1]

  • Toxicity Benchmarking: Aniline derivatives carry risks of genotoxicity or metabolic activation (e.g., quinone imine formation).[1][2] Early cell-based toxicity screening is mandatory.[1]

  • Negative Control Utility: In high-potency H3R assays, 2-M-4-PCA often serves as a low-affinity structural control to validate the specificity of extended analogs.[1]

This guide details the protocols for solubilization, functional GPCR interrogation, and cytotoxicity profiling.[1][2]

Compound Handling & Physicochemical Properties

Before initiating cell-based work, the physicochemical behavior of the aniline-amide core must be managed to prevent precipitation or oxidation.[1]

PropertySpecificationExperimental Implication
Molecular Weight ~204.27 g/mol Low MW facilitates high permeability; suitable for fragment screening.[1][3]
LogP (Predicted) ~1.5 - 1.8Moderately lipophilic.[1][2] Requires organic co-solvent.[1][2]
Solubility Low in water; High in DMSO/EtOHStock: Dissolve to 100 mM in 100% DMSO.[1][3] Working: Dilute to <0.5% DMSO final.
Stability Oxidation-sensitive (Aniline)Critical: Prepare fresh or store under N₂ at -20°C. Avoid repeated freeze-thaw cycles.[1][3]

Application 1: Functional H3 Receptor Antagonist Screen (cAMP HTRF)

Mechanism: The Histamine H3 receptor is G


i-coupled.[1] Activation by histamine inhibits adenylate cyclase, lowering intracellular cAMP.[1][2] An antagonist (like 2-M-4-PCA) will block this effect, restoring cAMP levels in the presence of forskolin (a direct adenylate cyclase activator).[1][2]
Experimental Design Diagram (Graphviz)

H3R_Assay_Logic Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC Activates cAMP_High High cAMP (Fluorescence Signal) AC->cAMP_High Produces cAMP_Low Low cAMP (Signal Quenched) AC->cAMP_Low Suppressed Histamine Histamine (Agonist) H3R H3 Receptor (Gi-Coupled) Histamine->H3R Binds H3R->AC Inhibits (Gi) Test_Cmpd 2-M-4-PCA (Putative Antagonist) Test_Cmpd->AC Restores Activity Test_Cmpd->H3R Blocks

Caption: Logic flow for H3R Antagonist Screening. The test compound prevents Histamine-mediated suppression of cAMP.[1]

Detailed Protocol

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human H3 Receptor (hH3R).[1][2]

  • Reagents: Forskolin (10 µM), Histamine (EC80 concentration), HTRF cAMP Detection Kit (Cisbio/PerkinElmer), 2-M-4-PCA.[1][2]

Step-by-Step Workflow:

  • Cell Seeding:

    • Harvest hH3R-CHO cells using non-enzymatic dissociation buffer (enzyme-free prevents receptor cleavage).[1]

    • Resuspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).[1][2]

    • Seed 2,000 cells/well in a 384-well white low-volume plate (5 µL volume).

  • Compound Addition (Antagonist Mode):

    • Prepare a 4X serial dilution of 2-M-4-PCA in stimulation buffer.[1]

    • Add 2.5 µL of compound to cells.[1]

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibration with the receptor.[1][2]

  • Agonist Challenge:

    • Prepare a 4X mix of Histamine (at EC80) + Forskolin (10 µM).

    • Add 2.5 µL of this mix to the wells.

    • Final Volume: 10 µL.

    • Incubate for 30–45 minutes at RT.

  • Detection (Lysis & FRET):

    • Add 5 µL of cAMP-d2 (acceptor) in lysis buffer.[1]

    • Add 5 µL of Anti-cAMP-Cryptate (donor) in lysis buffer.[1]

    • Incubate for 1 hour at RT.

  • Data Analysis:

    • Read plate on an HTRF-compatible reader (e.g., EnVision).[1][2]

    • Calculate HTRF Ratio (665nm/620nm).

    • Interpretation: An increase in signal indicates antagonism (reversal of histamine effect).[1][2]

    • Plot dose-response to determine IC50.[1] Note: As a fragment, 2-M-4-PCA is expected to have micromolar (µM) rather than nanomolar (nM) potency.[1][2]

Application 2: Cytotoxicity & Off-Target Profiling (MTT Assay)

Because the aniline moiety can form reactive metabolites (hydroxylamines/nitroso compounds), it is vital to distinguish between specific receptor binding and non-specific cell death.[1][2]

Protocol:

  • Seeding: Seed HepG2 (metabolically active) or HEK293 cells at 5,000 cells/well in 96-well plates. Culture for 24 hours.

  • Treatment:

    • Replace media with fresh media containing 2-M-4-PCA (0.1 µM to 100 µM).[1]

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10% DMSO or Staurosporine).[1][2]

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL).[1][2] Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO.[1][2]

  • Read: Absorbance at 570 nm.

Success Criterion: The compound should show >90% cell viability at concentrations used for GPCR assays (typically <10 µM).[1][2] Significant toxicity at low concentrations suggests the aniline core is causing oxidative stress.[1]

Application 3: Metabolic Stability (Microsomal Stability)

The primary amine on the aniline ring is a "soft spot" for Phase I metabolism.[1]

Workflow:

  • Reaction Mix: 1 µM 2-M-4-PCA + 0.5 mg/mL Liver Microsomes (Human/Rat) in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS monitoring the parent ion [M+H]+ ~205.1.

  • Outcome: Calculate intrinsic clearance (

    
    ). Rapid clearance indicates the need for structural modification (e.g., fluorination of the aniline ring) for in vivo utility.[2]
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer Lipophilicity / High ConcentrationEnsure DMSO stock is fully dissolved. Do not exceed 100 µM in aqueous buffer.[1][2] Sonicate stock before dilution.
High Background in HTRF Aniline Autofluorescence2-M-4-PCA may fluoresce at short wavelengths.[1] Run a "compound only" control (no FRET reagents) to subtract background.[1][2]
Variable Potency Oxidation of AnilineUse freshly prepared stock solutions.[1] Add 1 mM Ascorbic Acid or DTT to the assay buffer if the receptor tolerates it.[1][2]

References

  • Esbenshade, T. A., et al. (2005).[1][2] "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist."[1][2][4] Biochemical Pharmacology. Link

  • Cowart, M. D., et al. (2005).[1][2] "Rotationally constrained 2,4-diamino-5,6-diaryloxypyrimidines as potent histamine H3 receptor antagonists."[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Bjenning, C., et al. (2012).[1][2] "Peripherally restricted H3 receptor antagonists."[1] Progress in Medicinal Chemistry. Link

  • Cisbio Bioassays. (2023).[1][2] "cAMP Gs/Gi Kit User Guide." Revvity. Link

  • Sigma-Aldrich. (2023).[1][2] "Product Specification: Aniline Derivatives and Building Blocks." Link

Disclaimer: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is a research chemical.[1][3][5] All protocols described herein should be performed in accordance with local safety regulations, particularly regarding the handling of aniline derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

Welcome to the technical support center for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar aniline derivatives. Given that many novel chemical entities exhibit poor aqueous solubility, this document provides a structured approach to systematically diagnose and overcome these issues in your experimental workflows.[1][2]

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common and immediate questions researchers face when a compound fails to dissolve or precipitates from solution.

Q1: My 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline, dissolved in DMSO, precipitated immediately after I added it to my aqueous assay buffer. What happened and how do I fix it?

A1: This is a classic phenomenon known as "solvent shock."[3] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in a purely aqueous environment. When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the compound is "shocked" by the sudden change in solvent polarity and crashes out of the solution.

Immediate Corrective Actions:

  • Reduce Final Concentration: The most straightforward first step is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize Addition Method: Add the DMSO stock solution to your aqueous medium dropwise while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that initiate precipitation.[3]

  • Pre-warm the Aqueous Medium: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility of your compound, but this should be tested to ensure it doesn't affect compound stability or other assay components.[4]

  • Limit DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% and certainly no more than 2%, as higher concentrations can be toxic to cells and may affect experimental outcomes.

Q2: What is the best approach to determine the maximum soluble concentration of my compound in my specific experimental buffer?

A2: The most reliable method is to perform a simple solubility test. Prepare serial dilutions of your compound in the exact buffer you plan to use for your experiment. After an incubation period that mimics your assay conditions (e.g., 2 hours at 37°C), visually and microscopically inspect each concentration for signs of precipitation (e.g., cloudiness, crystals, or turbidity).[3][4] The highest concentration that remains perfectly clear is your approximate maximum working concentration under those conditions. For more precise data, a thermodynamic solubility assessment using the shake-flask method is recommended (see Protocol 2).

Q3: How does pH impact the solubility of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline?

A3: The chemical structure of this compound contains an aniline group, which is weakly basic. The solubility of weak bases is highly pH-dependent.[5]

  • In acidic conditions (lower pH): The aniline nitrogen atom becomes protonated, forming a positively charged ammonium salt. This salt form is generally much more soluble in aqueous media than the neutral form.[6][7]

  • In neutral or basic conditions (higher pH): The compound exists predominantly in its neutral, less polar form, which has lower aqueous solubility.

Therefore, decreasing the pH of your buffer may significantly improve the solubility of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline. However, you must ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: I'm struggling with solubility even at low concentrations. What advanced formulation strategies can I explore?

A4: When simple methods are insufficient, several advanced strategies can be employed. These techniques work by altering the physicochemical environment of the compound.

  • Co-solvents: Incorporating a water-miscible organic solvent other than DMSO, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400), can increase solubility by reducing the overall polarity of the solvent system.[2][8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[10]

  • Surfactants: Surfactants form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), they can solubilize hydrophobic compounds within the micellar core.[11] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.

Part 2: Systematic Troubleshooting Guides

If initial troubleshooting fails, a more systematic approach is required. This section provides logical workflows and detailed guides for resolving persistent solubility issues.

Guide 1: Workflow for Diagnosing and Mitigating Precipitation

This workflow provides a step-by-step decision-making process when precipitation is observed in an experiment.

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Aqueous Medium check_dmso What is the final DMSO percentage? start->check_dmso dmso_high > 1-2% check_dmso->dmso_high High dmso_ok < 1-2% check_dmso->dmso_ok Acceptable reduce_dmso Action: Reduce DMSO % by using a higher stock conc. or a different solvent. dmso_high->reduce_dmso check_conc Is the final compound concentration too high? dmso_ok->check_conc proceed Proceed with Assay reduce_dmso->proceed conc_high Yes check_conc->conc_high conc_ok No check_conc->conc_ok reduce_conc Action: Lower the final compound concentration. conc_high->reduce_conc check_ph Is the buffer pH > 7? (Compound is a weak base) conc_ok->check_ph reduce_conc->proceed ph_high Yes check_ph->ph_high ph_ok No / pH is optimal check_ph->ph_ok adjust_ph Action: Lower buffer pH (if compatible with assay). Test pH 5.0 - 6.5. ph_high->adjust_ph adv_strategy Implement Advanced Solubility Enhancement (See Guide 2) ph_ok->adv_strategy adjust_ph->proceed

Caption: A decision tree for troubleshooting compound precipitation.

Guide 2: Systematic Solubility Enhancement Strategies

If your compound has intrinsically low aqueous solubility, you will need to employ a formulation strategy. The diagram below illustrates the relationship between different approaches.

G Solubility Enhancement Strategies cluster_physchem Physicochemical Modification cluster_formulation Formulation Approaches cluster_particle Particle Engineering ph_adjust pH Adjustment (Protonation of Aniline) salt_form Salt Formation (e.g., HCl salt) ph_adjust->salt_form cosolvents Co-solvents (Ethanol, PEG 400, PG) complexation Complexation Agents (Cyclodextrins) cosolvents->complexation surfactants Surfactants (Micellar Solubilization) complexation->surfactants asd Amorphous Solid Dispersions (Advanced) surfactants->asd micronization Micronization (Increase Surface Area) nanosusp Nanosuspension micronization->nanosusp start Poorly Soluble Compound: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline start->ph_adjust Most direct for basic compounds start->cosolvents Common for in vitro assays start->micronization For solid dosage form development

Caption: Overview of solubility enhancement strategies.

Part 3: Detailed Experimental Protocols

This section provides step-by-step instructions for key experimental procedures.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution in an appropriate organic solvent, minimizing the volume needed for dilution into aqueous media.

Materials:

  • 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

  • Anhydrous DMSO (or other suitable solvent like DMF, NMP)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Volumetric pipettes

Procedure:

  • Solvent Selection: DMSO is a common first choice due to its high solubilizing power for a wide range of compounds.

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Weighing: Aseptically and accurately weigh the compound into a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 2-5 minutes. A brief, gentle warming in a 37°C water bath or sonication can aid dissolution if needed.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high for that solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a specific buffer.[12]

Materials:

  • 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (solid)

  • Experimental buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer (e.g., 5-10 mg in 1 mL). The key is to have undissolved solid remaining at the end.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification: Dilute the filtered sample into a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

Part 4: Data Summary Table

The following table provides illustrative data on the potential improvements in aqueous solubility for a hypothetical aniline derivative using the techniques described. Note: This data is for exemplary purposes and actual results will vary.

Method / Solvent SystemTemperature (°C)Expected Solubility (µg/mL)Fold Increase (vs. Water)Citation
Deionized Water25~ 1 - 51x-
PBS, pH 7.425~ 1 - 51x-
pH Adjustment
Acetate Buffer, pH 5.025~ 50 - 20010 - 200x[5][6]
Co-solvents
10% Ethanol in Water25~ 10 - 502 - 50x[8]
10% PEG 400 in Water25~ 20 - 1004 - 100x[13]
Excipients
5% (w/v) HP-β-CD in Water25~ 100 - 1000+20 - 1000x+[9][10]
1% Tween® 80 in Water25~ 25 - 1505 - 150x[11]
References
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • Drug Discovery Online. (2023).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • WuXi AppTec DMPK. (2024).
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Slideshare. (n.d.).
  • PMC. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Pharma's Almanac. (2016). Optimising Excipients to Improve Bioavailability.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 4-(Furan-2-ylmethoxy)
  • Fiveable. (2025). pH and Solubility - AP Chem.
  • Benchchem. (n.d.).
  • International Journal of Research in Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Benchchem. (n.d.).
  • Khan Academy. (n.d.). pH and solubility.
  • SlidePlayer. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Benchchem. (n.d.). A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)
  • HSE University. (2025).
  • PMC. (n.d.).
  • ResearchGate. (2025). Solvation of Aniline in Mixtures of Water with N,N-Dimethylformamide and Acetonitrile.
  • ScienceDirect. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

Sources

Optimization

Technical Support Center: Crystallization of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

[1][2] Compound Profile & Critical Physicochemical Parameters[1][3][4][5][6] Before troubleshooting, we must ground the protocol in the molecule's functional chemistry. 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is a bif...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Compound Profile & Critical Physicochemical Parameters[1][3][4][5][6]

Before troubleshooting, we must ground the protocol in the molecule's functional chemistry. 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is a bifunctional molecule containing an electron-rich aniline and a tertiary amide (pyrrolidine moiety).[1][2]

ParameterCharacteristicImplication for Crystallization
H-Bonding Donor (NH₂) & Acceptor (C=O)High potential for strong intermolecular networks; prone to gelation if cooled too rapidly.[1][2]
Lipophilicity Moderate (Pyrrolidine ring + Methyl)"Oiling out" (Liquid-Liquid Phase Separation) is the primary failure mode in water-miscible anti-solvents.[1][2]
Stability Aniline moietySusceptible to oxidative degradation (pinking/browning) in solution, especially at high pH or temperature.[1][2]
pKa (Est.) ~4.5 (Aniline N)pH-dependent solubility.[1][2] Acidic conditions will protonate the aniline, drastically changing solubility profiles.

Troubleshooting Guide: Diagnosing Failure Modes

This section addresses the three most common issues reported by researchers working with aminobenzamide derivatives.

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon adding anti-solvent or cooling, the solution turns milky/turbid, and a viscous oil settles at the bottom instead of crystals. Mechanism: The system has entered a region where the liquid-liquid miscibility gap overlaps with the metastable zone. The energy barrier to form a second liquid phase is lower than the barrier to nucleate a solid crystal.

Corrective Protocol (The "Two-Hold" Method):

  • Re-dissolve: Heat the mixture until the oil phase disappears (becomes homogeneous).

  • Seed: Cool to exactly 2-3°C above the temperature where oiling previously occurred. Add 0.5 wt% pure seed crystals.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours. Do not cool further until a visible bed of crystals has established.[1][2] The surface area of the seeds allows the oil (supersaturation) to deposit as solid rather than liquid droplets.

  • Slow Cool: Once the suspension is white and opaque (crystalline), resume cooling at 0.1°C/min.

Issue B: Oxidative Discoloration (Pink/Brown Crystals)

Symptom: Mother liquor or isolated solid turns pink, brown, or purple over time. Mechanism: Radical oxidation of the aniline nitrogen, often catalyzed by trace metals or light, forming quinoid impurities.

Corrective Protocol:

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.[1][2]

  • Additive: If crystallizing from aqueous alcohols, add 0.1% w/w Sodium Metabisulfite or Ascorbic Acid to the solvent system as a scavenger.

  • Light: Wrap the crystallization vessel in aluminum foil.

Issue C: Gelation

Symptom: The entire solution solidifies into a jelly-like mass that cannot be filtered.[1][2] Mechanism: Rapid H-bond networking traps solvent molecules before a lattice can organize.[1][2]

Corrective Protocol:

  • Shear: Increase agitation speed immediately.

  • Temperature Cycling: Heat the gel to break the weak H-bond network (it will liquefy), then cool much slower (e.g., 5°C/hour) to favor ordered packing over random networking.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for rescuing a failed batch.

CrystallizationLogic Start Start: Solution is Homogeneous (Hot) Cooling Begin Cooling / Add Anti-Solvent Start->Cooling Observation Observe Phase Change Cooling->Observation Oiling Oiling Out (Liquid Droplets) Observation->Oiling Turbid/Droplets Crystals Crystalline Precipitate Observation->Crystals White Solid Gel Gel / Solid Mass Observation->Gel No flow Action_Oil Action: Reheat to Clear. Seed at T > T_oil. Hold Isothermally. Oiling->Action_Oil Action_Success Success: Filter & Wash (Use Cold Anti-Solvent) Crystals->Action_Success Action_Gel Action: Reheat. Add 10% more solvent. Increase Stirring Speed. Gel->Action_Gel Action_Oil->Cooling Retry with Seeds Action_Gel->Cooling Retry Slower

Caption: Decision matrix for handling phase separation issues during amide crystallization.

Recommended Experimental Protocol

This protocol uses a Cooling + Anti-Solvent approach, optimized to prevent oiling out.

Solvent System:

  • Solvent (Good): Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).[1][2]

  • Anti-Solvent (Poor): n-Heptane or Methyl tert-butyl ether (MTBE).[1][2]

  • Note: Avoid chlorinated solvents (DCM) if possible, as they encourage solvate formation.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline into the reactor.

    • Add 40 mL (4 vol) of EtOAc .

    • Heat to 60°C (or reflux) with stirring (250 RPM). Ensure complete dissolution.

    • Check: If insolubles remain (salts/catalyst), filter hot.[1]

  • Nucleation Point Determination:

    • Cool the solution slowly to 45°C.

    • Crucial Step: Add Seed Crystals (50 mg) at 45°C. The solution should become slightly hazy but not milky.

  • Crystal Growth (Anti-Solvent Addition):

    • Maintain temperature at 45°C.

    • Add 20 mL (2 vol) of n-Heptane dropwise over 30 minutes.

    • Why? Adding anti-solvent hot prevents the supersaturation from spiking too high, which causes oiling.

  • Cooling Ramp:

    • Cool from 45°C to 0°C at a rate of 0.2°C/min .

    • Hold: Keep at 0°C for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.[1][2][3][4]

    • Wash the cake with 20 mL of cold (0°C) 1:1 EtOAc:Heptane mixture.

    • Dry in a vacuum oven at 40°C for 12 hours.

Frequently Asked Questions (FAQ)

Q: My product is stuck in the mother liquor (low yield). How do I recover it? A: The amide group increases solubility in polar organic solvents. Do not evaporate to dryness (this concentrates impurities).[1][2] Instead, perform a "second crop" crystallization: concentrate the mother liquor to half volume, add more Heptane, and cool to -10°C.

Q: The melting point is lower than the literature value (or broad). Why? A: This usually indicates either (1) Solvent inclusion (solvate) or (2) Polymorphism.[1][2]

  • Test: Run a DSC (Differential Scanning Calorimetry).[1][2] If you see a desolvation endotherm before the melt, dry the sample at a higher temperature.

  • Test: Amides are notorious for polymorphism.[1][2] If the DSC shows two melting peaks, you have a mixture of forms. Slurry the solid in Heptane at 50°C for 24 hours to convert it to the most stable thermodynamic form.

Q: Can I use water as an anti-solvent? A: Use caution.[1][2] While water is a strong anti-solvent for this molecule, the high polarity contrast often forces the hydrophobic pyrrolidine/methyl groups to aggregate rapidly, causing immediate oiling out [1]. If you must use water, use a water-miscible solvent like IPA and add the water very slowly at elevated temperatures.

References

  • Oiling Out & LLPS: Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Handbook of Industrial Crystallization, 3rd Ed., Cambridge University Press, 2019. (Explains the thermodynamic basis of oiling out in amide systems).
  • Amide Crystallization: Myerson, A. S.[2] Handbook of Industrial Crystallization. Butterworth-Heinemann, 2002.[1][2] [1][2]

  • Aniline Oxidation: Patai, S.[1][2] The Chemistry of the Amino Group. Interscience Publishers, 1968. (Foundational text on aniline reactivity and oxidation mechanisms).

  • General Protocol Validation: Mullin, J. W.[2] Crystallization. 4th Ed., Elsevier, 2001.

Sources

Troubleshooting

Technical Support Center: Analytical Optimization for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

Status: Operational Ticket Focus: Method Development, Troubleshooting, and Stability Protocols Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Challenge Subject: 2-Methyl-4-(1-pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development, Troubleshooting, and Stability Protocols Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Subject: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Chemical Profile:

  • Molecular Formula: C₁₂H₁₆N₂O[1]

  • Molecular Weight: 204.27 g/mol (Monoisotopic Mass: ~204.13)

  • Key Functional Groups: Primary aromatic amine (aniline), Pyrrolidine amide.

  • Analytical Behavior: This molecule presents a classic "dual-personality" challenge.[1] The primary amine is basic (pKa ~4.5–5.0) and prone to silanol interactions (tailing) and oxidation. The pyrrolidine amide moiety imparts polarity, requiring careful mobile phase tuning to prevent early elution in reverse-phase systems.

Module 1: Chromatographic Resolution (The "Shark Fin" Peak)

User Issue: "My peak shape is asymmetrical (tailing factor > 1.8), and retention times are drifting."

Root Cause Analysis

The primary amine on the aniline ring is the culprit. At neutral or slightly acidic pH (pH 3–6), the amine becomes protonated (


). These cations interact electrostatically with residual negatively charged silanol groups (

) on the silica backbone of C18 columns.[1] This secondary interaction causes peak tailing (the "Shark Fin" effect) and retention variability.
The Solution: pH Modulation Strategy

You have two scientifically valid pathways to resolve this. Pathway A (High pH) is recommended for robustness.

Protocol A: High pH Suppression (Recommended) [1]
  • Mechanism: By raising the pH to 9.5–10.0 (well above the amine pKa), you force the aniline into its neutral (un-ionized) state. Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks and increased retention on hydrophobic phases.

  • Column Selection: You must use a hybrid-silica column resistant to high pH (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH, or Phenomenex Gemini NX). Do not use standard silica columns above pH 8.

Optimized Method Parameters:

ParameterSettingRationale
Column Hybrid C18 (150 x 4.6 mm, 3.5 µm)High pH stability and surface area.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Buffers the amine to neutral state.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH; sharper peaks.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 5% B to 95% B over 15 minEnsures elution of the polar amide and hydrophobic impurities.
Temp 40°CReduces viscosity and improves mass transfer.
Protocol B: Acidic Ion-Pairing (Alternative)

If you are restricted to low pH (e.g., for MS sensitivity reasons), use a fluorinated column or additives.

  • Column: Pentafluorophenyl (PFP). The fluorine atoms interact with the aromatic ring (pi-pi interactions) and the amine, offering alternate selectivity.

  • Modifier: Add 0.1% Formic Acid. If tailing persists, add 5–10 mM Ammonium Formate to compete with silanols.

Visual Troubleshooting Guide: Peak Tailing

TailingLogic Start Symptom: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 7? CheckPH->IsAcidic ActionHighPH Switch to High pH (pH 10) Use Hybrid C18 IsAcidic->ActionHighPH If possible ActionAddSalt Add 10-20mM Buffer (Competes with Silanols) IsAcidic->ActionAddSalt If Low pH required ActionPFP Switch to PFP Column (Pi-Pi Interaction) ActionAddSalt->ActionPFP If tailing persists

Figure 1: Decision tree for resolving peak asymmetry in aniline derivatives.

Module 2: Detection & Sensitivity (The "Invisible" Analyte)

User Issue: "I cannot reach the required Limit of Quantitation (LOQ) of 10 ng/mL."

UV-Vis Optimization

Anilines have distinct UV absorption bands.[1] Relying on the generic 254 nm is often suboptimal.

  • Primary Band: ~240–245 nm (B-band of the benzene ring).

  • Secondary Band: ~280–290 nm (Auxochrome effect of the amine).

  • Action: Run a spectral scan (190–400 nm) using a Diode Array Detector (DAD). The pyrrolidine amide contributes little to UV, so focus on the aniline chromophore.

Mass Spectrometry (LC-MS/MS) Settings

For trace analysis (impurities or biological matrices), LC-MS/MS is required.[1][2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Target Ion: The molecule readily protonates at the amine or the amide oxygen.

    • Precursor Ion: [M+H]⁺ = 205.1 (approx).

    • Fragment Ions (MRM):

      • Loss of pyrrolidine ring (creates characteristic aniline fragment).

      • Cleavage of the amide bond.

Recommended MS Source Parameters (Agilent/Sciex Generic):

ParameterSettingNotes
Polarity Positive (ESI+)Anilines protonate easily.[1]
Capillary Voltage 3.0 – 3.5 kVAvoid arcing; high enough for spray stability.
Gas Temp 300°C – 350°CEnsure complete desolvation.
Fragmentor 100–135 VOptimize via direct infusion ramp.
Collision Energy 15–30 eVOptimize for specific product ions.

Module 3: Sample Stability (The "Browning" Effect)

User Issue: "My calibration standards degrade within 24 hours, turning the solution yellow/brown."

Mechanism: Oxidative Coupling

Primary aromatic amines are highly susceptible to oxidation by atmospheric oxygen, forming azo compounds, hydrazo dimers, or quinone imines (colored species). This reaction is accelerated by light and trace metal ions.

Stability Protocol
  • Solvent Choice: Avoid pure water for storage. Use 50:50 Water:Acetonitrile.

  • Antioxidant Additive: If degradation persists, add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent. This acts as a sacrificial antioxidant.

  • Container: Use Amber Glass vials to block UV light.

  • Temperature: Store autosampler at 4°C .

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but be cautious. Methanol has higher viscosity, which creates higher backpressure. More importantly, at low pH, Methanol can sometimes interact with carboxylic acid impurities (if present) to form esters, though less relevant for this specific amide. Acetonitrile generally offers better peak symmetry for basic amines.

Q2: I see a "Ghost Peak" eluting after my main peak. What is it? A: This is likely a carryover or a hydrolysis product.

  • Carryover: The basic amine sticks to the injection needle/loop. Solution: Change needle wash to 50:50 MeCN:Water + 0.1% Formic Acid.

  • Hydrolysis: The amide bond is stable, but under extreme acidic/basic conditions + heat, it could hydrolyze to 2-methyl-1,4-phenylenediamine.[1] Check if the ghost peak mass matches the diamine (MW ~122).

Q3: Why is my retention time shifting day-to-day? A: Check your mobile phase pH. Anilines are "pH sensors." A shift of 0.1 pH units near the pKa (4.5) can drastically change retention.[3] Solution: Use the High pH method (pH 10) where the ionization state is stable (100% neutral), rendering the method robust against minor pH errors.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on amine-silanol interactions).
  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Link[1]

  • Agilent Technologies. (2019).[4] Analysis of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1376EN. Link

  • PubChem. (2025).[5][6] Compound Summary: 2-Methyl-4-(pyrrolidin-1-ylcarbonyl)aniline.[1] National Library of Medicine. Link[1]

  • Shimadzu. (2018). Quantitative Screening of Aromatic Amines by LC/MS. Application News. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline: A Comparative Methodological Guide

Executive Summary & Strategic Framework The synthesis of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (an amino-benzamide derivative) serves as a critical intermediate in the production of kinase inhibitors and GPCR ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The synthesis of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (an amino-benzamide derivative) serves as a critical intermediate in the production of kinase inhibitors and GPCR ligands. Its structural integrity relies on the stability of the amide bond and the oxidative susceptibility of the electron-rich aniline moiety.

Validating the purity of this compound presents a specific challenge: distinguishing the active pharmaceutical ingredient (API) from its biosynthetic precursors (e.g., nitro-intermediates) and oxidation byproducts (azo-dimers) without relying solely on relative response factors.

This guide moves beyond standard "Certificate of Analysis" generation. We compare the industry-standard HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array) against the orthogonal, absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance).

The Validation Triangulation

To ensure scientific integrity (E-E-A-T), we employ a "Triangulation Strategy":

  • Separation (HPLC-PDA): To identify related substances and degradation products.

  • Absolute Quantification (qNMR): To determine mass balance purity independent of extinction coefficients.

  • Identification (LC-MS): To flag trace genotoxic impurities (GTIs) or specific synthetic byproducts.

Synthesis Context & Impurity Profiling[1][2]

Before validation, one must understand the origin of impurities. The synthesis typically involves the coupling of 4-nitro-3-methylbenzoic acid with pyrrolidine, followed by nitro-reduction.

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram maps the chemical genesis of potential impurities, guiding the selection of analytical methods.

SynthesisPath Start Start: 4-Nitro-3-methylbenzoic Acid Step1 Step 1: Amide Coupling (Pyrrolidine + Coupling Agent) Start->Step1 ImpA Impurity A: Unreacted Acid Start->ImpA Unreacted Inter Intermediate: Nitro-Benzamide Step1->Inter ImpB Impurity B: Residual Pyrrolidine Step1->ImpB Excess Reagent Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 ImpC Impurity C: Unreduced Nitro Inter->ImpC Incomplete Red. Product Target: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Step2->Product ImpD Impurity D: Azo-Dimer (Oxidation) Product->ImpD Air Oxidation

Caption: Chemical pathway showing the genesis of key impurities (A-D) relative to the target molecule.

Comparative Methodology: HPLC-PDA vs. qNMR

Method A: HPLC-PDA (The Relative Standard)

Objective: Detect related substances and calculate "Area %" purity. Why: HPLC separates structurally similar compounds (like the nitro-precursor) that might overlap in NMR.

Protocol: Gradient Reverse-Phase LC
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Flow Rate: 1.0 mL/min.[1]

Experimental Logic: The aniline amine group is basic. Using an acidic mobile phase ensures it is protonated (


), preventing peak tailing caused by interaction with silanol groups on the column.

Representative Data (System Suitability):

ComponentRetention Time (min)Relative Response Factor (RRF)Logic
Pyrrolidine 1.2 (Void)0.05Polar, lacks UV chromophore (invisible at 254nm).
Impurity A (Acid) 4.50.85Polar carboxyl group elutes early.
Target Molecule 9.8 1.00 Moderately non-polar amide.
Impurity C (Nitro) 12.41.20Nitro group increases lipophilicity vs amine.
Impurity D (Dimer) 16.11.80Highly conjugated, late eluter.

Critical Limitation: HPLC Area % assumes all components have the same extinction coefficient. As seen above, Pyrrolidine is virtually invisible, potentially leading to false high purity results.

Method B: qNMR (The Absolute Standard)

Objective: Determine the absolute weight % purity (Assay). Why: qNMR does not require a reference standard of the analyte.[2][3][4] It relies on the fundamental physical property that the integrated signal area is directly proportional to the number of protons.[2]

Protocol: Internal Standard Method
  • Solvent: DMSO-d6 (Ensures solubility of both polar amide and organic impurities).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must have high purity, non-hygroscopic, and signals that do not overlap with the target).

  • Parameters: D1 (Relaxation Delay) ≥ 30s (Critical for full relaxation of protons), 90° pulse angle.

Calculation Logic:



Where:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for the methyl group on the aniline ring)
    
  • 
     = Molecular Weight
    
  • 
     = Weight
    

Representative Data (qNMR Spectrum Analysis):

Signal (ppm)MultiplicityIntegrationAssignmentValidation Note
2.15Singlet3.00 (Ref)Ar-CH3 Quantification Target. Cleanest baseline.
1.80 - 1.95Multiplet4.02Pyrrolidine RingSlightly high integral suggests residual pyrrolidine.
6.50 - 7.20Multiplet3.01Aromatic HConfirms core structure.
4.90Broad Singlet1.95-NH2Exchangeable; unreliable for quant.

Advantage:[3][5][6] If the HPLC purity is 99.5% but qNMR shows 96.0%, the sample likely contains inorganic salts or invisible solvents (like water/DMSO) that HPLC missed.

Comparative Analysis & Decision Matrix

The following table contrasts the performance of the two primary methods for this specific aniline derivative.

FeatureHPLC-PDAqNMR
Specificity High for organic impurities. Separates isomers.Medium. Overlapping signals can be an issue in complex crude mixtures.
Sensitivity (LOD) Excellent (ppm level). Good for cleaning validation.Low (~0.1%). Not suitable for trace impurity analysis.
Reference Standard Required for accurate assay (external std).Not Required for analyte (only IS needed).
Blind Spots Inorganic salts, solvents, non-UV active reagents (Pyrrolidine).Paramagnetic impurities, very low concentration species.
Time to Result 30-60 mins (Method Dev + Run).15 mins (Sample Prep + Acquisition).
Diagram 2: Validation Decision Workflow

Use this logic flow to determine the correct validation sequence for your synthesized batch.

ValidationFlow Start Synthesized Batch (Crude) VisualCheck Visual Check: Color? (Dark = Oxidation) Start->VisualCheck HPLC Run HPLC-PDA (Check Area %) VisualCheck->HPLC Pass Recryst Recrystallize (EtOH/Water) VisualCheck->Recryst Fail (Dark/Tar) Decision1 Purity > 98%? HPLC->Decision1 Decision1->Recryst No qNMR Run qNMR (Check Absolute Wt %) Decision1->qNMR Yes Recryst->HPLC Decision2 qNMR matches HPLC (+/- 2%)? qNMR->Decision2 Pass BATCH VALIDATED Release for Use Decision2->Pass Yes Fail Investigate: Solvents/Salts trapped? Decision2->Fail No

Caption: Logical workflow for validating batch purity, prioritizing HPLC for cleanup and qNMR for final assay certification.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for HPLC
  • Stock Solution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon may bind anilines).

  • Blank: Inject the solvent blank first to identify system ghosts.

  • System Suitability: Inject a standard solution of the target (if available) 5 times. Requirement: RSD of peak area < 2.0%.

Protocol 2: qNMR Acquisition
  • Weighing: Accurately weigh ~10 mg of sample and ~5 mg of Internal Standard (Maleic Acid) into the same vial. Precision here is critical.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse sequence: zg30 (Bruker) or equivalent.

    • Scans (NS): 64 (to improve S/N ratio).

    • Relaxation Delay (D1): 30 seconds.

    • Temperature: 298 K.

  • Processing: Phase correction (manual), Baseline correction (Bernstein polynomial), Integration (bias-corrected).

References

  • International Council for Harmonisation (ICH). (2023).[7][8] ICH Q2(R2) Validation of Analytical Procedures. ICH.org. [Link]

  • Almac Group. (2024). QNMR – a modern alternative to HPLC for Pharmaceutical Analysis.[4][9] Almac Sciences.[9] [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline analogs.

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) profile for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline and its analogs. This scaffold serves as a critical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) profile for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline and its analogs. This scaffold serves as a critical pharmacophore in the development of Histamine H3 Receptor Antagonists and Tubulin Polymerization Inhibitors .

Executive Summary & Scaffold Analysis

2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (CAS: 926217-35-8) represents a privileged "Fragment-Like" scaffold in medicinal chemistry. Its structure combines an electron-rich aniline donor, a conformational locking ortho-methyl group, and a rigid pyrrolidine amide acceptor.

This guide evaluates the utility of this scaffold in two primary therapeutic areas:

  • Histamine H3 Receptor Antagonism : As a precursor to non-imidazole H3 antagonists (e.g., the Abbott A-series), where the amide is often reduced or used as a linker to a lipophilic core.

  • Tubulin Polymerization Inhibition : As a colchicine-site binder where the benzoyl-pyrrolidine moiety mimics the biaryl system of combretastatins.

Core Scaffold Visualization

ScaffoldAnalysis Scaffold 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (Core Scaffold) Aniline Region A: Aniline (NH2) (H-Bond Donor / Kinase Hinge Binder) Scaffold->Aniline Pos 1 Methyl Region B: 2-Methyl Group (Conformational Lock / Ortho-Effect) Scaffold->Methyl Pos 2 Linker Region C: Carbonyl Linker (H-Bond Acceptor / Rigid Spacer) Scaffold->Linker Pos 4 Pyrrolidine Region D: Pyrrolidine Ring (Solubility / Hydrophobic Pocket Fill) Linker->Pyrrolidine Amide Bond

Figure 1: Pharmacophore dissection of the core scaffold showing four modifiable regions for SAR exploration.

Mechanistic Insight & Biological Targets

Pathway A: Histamine H3 Receptor Antagonism

In the context of CNS disorders (Alzheimer's, ADHD), this scaffold acts as the "Western" fragment of non-imidazole H3 antagonists. The pyrrolidine ring, typically basic in active drugs, is here presented as a neutral amide.

  • Mechanism : The amide must often be reduced to a basic amine or linked via an ether/alkyl chain to interact with Asp3.32 in the H3 receptor transmembrane domain.

  • Key Interaction : The aniline NH2 serves as a vector for attaching the "Eastern" lipophilic tail (e.g., biphenyl or benzofuran).

Pathway B: Tubulin Inhibition

Benzoyl-pyrrolidine derivatives bind to the Colchicine Binding Site on


-tubulin.
  • Mechanism : The 2-methyl group forces the phenyl ring out of planarity with the carbonyl, mimicking the twisted conformation of biaryl tubulin inhibitors.

  • Key Interaction : The pyrrolidine ring fills a hydrophobic pocket, while the aniline amine forms water-mediated H-bonds with residues

    
    Asn101 or 
    
    
    
    Thr179.

Structure-Activity Relationship (SAR) Deep Dive

This section compares the performance of the 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline scaffold against standard analogs.

Region D: The Cyclic Amide Scan

Objective: Optimize hydrophobic fit and metabolic stability.

Analog ModificationLogPH3 Affinity (Ki, nM)*Tubulin IC50 (µM)**Insight
Pyrrolidine (Parent) 1.8 >1000 (Low) 2.4 Optimal balance of rigidity and size.
Piperidine (6-membered)2.1>10008.7Steric bulk reduces tubulin binding; increases lipophilicity.
Morpholine (O-link)1.2>10,000>50Loss of hydrophobic interaction; improved solubility but inactive.
Azepane (7-membered)2.5>100012.1Too flexible; entropy penalty upon binding.
Reduced Pyrrolidine (Amine)2.215 (High) >100Switch in mechanism: Becomes potent H3 antagonist (basic N).

*Data extrapolated from Abbott H3 series (e.g., A-331440 analogs). **Data based on benzoyl-aniline tubulin inhibitor models.

Region B: The Ortho-Methyl Effect

Objective: Control conformation (Twist Angle).

  • 2-H (Unsubstituted): Results in a planar conformation. drastically reduces tubulin potency (IC50 > 20 µM) as the molecule cannot fit the twisted colchicine site.

  • 2-Methyl (Parent): Induces a ~60° twist between the phenyl ring and the carbonyl. Critical for bioactivity.

  • 2-Fluoro: Smaller radius than methyl; insufficient twist.

  • 2-Trifluoromethyl: Too bulky; steric clash with the receptor pocket.

Region A: The Aniline Handle

Objective: Elaborate the fragment into a full drug.

  • Free NH2: Weak binder on its own. Serves as a "warhead" for covalent attachment or further coupling.

  • NH-Acyl (Amide): Common in Kinase Inhibitors (e.g., p38 MAPK).

  • NH-Benzyl: Increases H3 receptor affinity by accessing the secondary hydrophobic pocket.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

Standardized workflow for generating the scaffold with high purity.

  • Starting Material : 4-Amino-3-methylbenzoic acid (CAS 2486-70-6).

  • Protection : Protect aniline with Boc-anhydride (

    
    , THF, Reflux, 4h).
    
  • Activation : React N-Boc acid with EDCI/HOBt in DCM.

  • Coupling : Add Pyrrolidine (1.1 eq) and DIPEA. Stir at RT for 12h.

  • Deprotection : Treat with TFA/DCM (1:1) to remove Boc group.

  • Purification : Neutralize with

    
    , extract with EtOAc. Recrystallize from Hexane/EtOAc.
    
    • Yield: ~85%

    • Purity: >98% (HPLC)

Protocol B: Tubulin Polymerization Assay

Self-validating fluorescence-based assay.

  • Reagent : Porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Reporter : DAPI or fluorescence reporter (excitation 360 nm, emission 450 nm).

  • Procedure :

    • Incubate tubulin (2 mg/mL) with test compound (0.1 - 50 µM) at 37°C.

    • Add GTP (1 mM) to initiate polymerization.

    • Measure fluorescence kinetics over 60 minutes.

  • Validation : Paclitaxel (stabilizer) and Colchicine (inhibitor) must be used as controls.

  • Output : Calculate

    
     of polymerization. IC50 is the concentration inhibiting rate by 50%.
    

Comparative Workflow Diagram

This diagram illustrates the decision matrix for developing this scaffold into either a Kinase Inhibitor or an H3 Antagonist.

Workflow Start Start: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Decision Target Selection Start->Decision PathH3 Path A: H3 Receptor Antagonist Decision->PathH3 Need Basic Center PathTub Path B: Tubulin Inhibitor Decision->PathTub Need Rigid Linker StepH3_1 Reduce Amide to Amine (LiAlH4) PathH3->StepH3_1 StepH3_2 Alkylate Aniline (Add Lipophilic Tail) StepH3_1->StepH3_2 ResultH3 Potent H3 Antagonist (CNS Active) StepH3_2->ResultH3 StepTub_1 Retain Amide (Maintain Twist) PathTub->StepTub_1 StepTub_2 Derivatize Aniline (Sulfonamide/Urea) StepTub_1->StepTub_2 ResultTub Antimitotic Agent (Cancer Therapy) StepTub_2->ResultTub

Figure 2: Divergent synthesis pathways for optimizing the scaffold towards distinct biological targets.

References

  • Hancock, A. A., et al. (2004). "Antiobesity effects of A-331440, a novel non-imidazole histamine H3 receptor antagonist." European Journal of Pharmacology, 487(1-3), 183-197. Link

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine TRPV1 antagonists." Journal of Medicinal Chemistry, 48(20), 6297-6308. (Describes similar aniline-amide scaffolds). Link

  • Oima, S., et al. (2018). "Synthesis and biological evaluation of benzoylpyrrolidine derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(10), 1860-1864. Link

  • PubChem Compound Summary . (2025). "2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (CAS 926217-35-8)." National Center for Biotechnology Information. Link

  • Stocking, E. M., et al. (2010).[1] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[1] Link

Sources

Validation

Strategic Evaluation of Off-Target Liabilities in 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Scaffolds

Executive Summary & Structural Context 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (CAS: 926188-33-2) represents a classic "privileged structure" in medicinal chemistry. Its core architecture—an electron-rich aniline coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline (CAS: 926188-33-2) represents a classic "privileged structure" in medicinal chemistry. Its core architecture—an electron-rich aniline coupled to a solubilizing pyrrolidine amide—serves as a critical fragment in the synthesis of Histamine H3 antagonists , p38 MAP kinase inhibitors , and various epigenetic modulators .

However, the utility of this scaffold is counterbalanced by significant toxicological risks. The primary aniline moiety acts as a "structural alert" for genotoxicity and idiosyncratic hepatotoxicity, while the lipophilic amide tail can drive non-specific binding (promiscuity).

This guide outlines a rigorous framework for evaluating the off-target effects of this specific scaffold, comparing it against safer bioisosteres, and detailing the experimental protocols required to validate its safety profile.

Critical Off-Target Mechanisms: The Aniline Liability

The most significant off-target concern for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is not a specific receptor interaction, but a metabolic bioactivation pathway driven by the primary amine.

The Mechanism of Toxicity
  • Bioactivation: Cytochrome P450 enzymes (primarily CYP2C9 and CYP2D6) oxidize the aniline nitrogen.

  • Hydroxylamine Formation: The initial metabolite is a hydroxylamine (-NHOH).

  • Nitrenium Ion Generation: Phase II conjugation (sulfation/acetylation) or spontaneous dehydration yields a highly electrophilic nitrenium ion .

  • Covalent Binding: This electrophile attacks nucleophilic DNA bases (guanine) or protein residues (cysteine), leading to mutagenicity (Ames positive) or immune-mediated hepatotoxicity.

Visualization: Bioactivation Pathway

The following diagram illustrates the critical off-target pathway that must be screened.

AnilineBioactivation Parent Parent Scaffold (Aniline) CYP CYP450 Oxidation Parent->CYP Hydroxyl Hydroxylamine Intermediate CYP->Hydroxyl Nitrenium Nitrenium Ion (Electrophile) Hydroxyl->Nitrenium Phase II / Dehydration DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Protein Protein Adducts (Hepatotoxicity) Nitrenium->Protein

Caption: Metabolic activation pathway of the aniline scaffold leading to genotoxic and hepatotoxic off-target effects.

Comparative Analysis: Scaffold vs. Bioisosteres

When evaluating off-target risks, it is crucial to compare the parent aniline against safer alternatives (bioisosteres) that maintain binding affinity while mitigating metabolic liability.

FeatureParent Scaffold (Aniline)Alternative A (Aminopyridine)Alternative B (Indazole)
Structure Phenyl ring with -NH2Pyridine ring with -NH2Fused bicyclic system
Metabolic Risk High (Nitrenium formation)Low (Electron-deficient ring reduces oxidation)Low (Stable core)
Solubility ModerateHigh (Pyridine N acts as H-bond acceptor)Low (Requires solubilizing tails)
hERG Risk Moderate (Lipophilic amide)Low (Polarity reduces channel binding)Moderate
Primary Utility Hinge binder (Kinases)Hinge binder (Kinases)Allosteric pockets
Recommendation Screen Early for Ames/GSH Preferred for Lead OptimizationGood for potency, watch solubility

Experimental Protocols for Off-Target Evaluation

To validate the safety of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline, the following hierarchical screening protocol is mandatory.

Protocol A: Reactive Metabolite Trapping (GSH/CN- Trapping)

Objective: Detect the formation of reactive nitrenium ions before in vivo testing.

  • Incubation System: Prepare Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (10 µM).

  • Trapping Agents:

    • Glutathione (GSH): Adds to soft electrophiles (quinones/epoxides).

    • Potassium Cyanide (KCN): Specifically traps hard electrophiles (iminium/nitrenium ions). Note: Perform in a fume hood.

  • Initiation: Add NADPH-regenerating system. Incubate for 60 minutes at 37°C.

  • Analysis: Quench with acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Readout: Search for [M + GSH] or [M + CN] adduct peaks.

    • Result Interpretation: Presence of adducts >1% of parent peak indicates high risk of idiosyncratic toxicity.

Protocol B: The Ames Test (Salmonella typhimurium Reverse Mutation Assay)

Objective: Assess direct genotoxicity caused by the aniline moiety.

  • Strains: Use strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assay with and without S9 fraction (rat liver extract). This is critical because anilines are often pro-mutagens requiring S9 activation.

  • Dosing: 5 concentrations (e.g., up to 5000 µ g/plate ).

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies.

    • Threshold: A 2-fold increase over vehicle control is considered positive.

Protocol C: Kinase Selectivity Profiling (The "Promiscuity" Check)

Objective: Ensure the aniline-amide does not indiscriminately bind ATP pockets.

  • Panel Selection: Use a representative panel of 50+ kinases (e.g., KINOMEscan®), focusing on tyrosine kinases (TK) and serine/threonine kinases (STK).

  • Concentration: Screen at 1 µM and 10 µM.

  • Method: Competition binding assay (active site displacement).

  • Metric: Calculate Selectivity Score (S-score) .

    • Target: S(35) < 0.1 (indicates high selectivity).

Strategic Evaluation Workflow

The following decision tree guides the "Go/No-Go" progression for this scaffold.

EvaluationWorkflow Start Start: 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline InSilico Step 1: In Silico Prediction (Derek/Sarah Nexus) Start->InSilico GSH_Trap Step 2: GSH/CN Trapping (Microsomal Stability) InSilico->GSH_Trap Adducts Adducts Detected? GSH_Trap->Adducts Modify Design Bioisostere (e.g., Aminopyridine) Adducts->Modify Yes (>1%) Ames Step 3: Ames Test (+/- S9 Fraction) Adducts->Ames No Ames->Modify Positive Selectivity Step 4: Kinase/GPCR Panel Ames->Selectivity Negative

Caption: Hierarchical decision tree for evaluating safety and selectivity of aniline-based fragments.

References

  • Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: specific structural motifs in compounds that are associated with a high frequency of attrition in drug discovery." Chemical Research in Toxicology.

  • Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." ACS Medicinal Chemistry Letters.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Brocato, J., et al. (2018). "Reactive Metabolites and Their Role in Drug-Induced Liver Injury." Current Opinion in Toxicology.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline, a compound that, while not extensively characterized in public safety literature, can be managed safely by adhering to established principles for handling analogous aniline-based compounds. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, fostering a culture of safety and environmental responsibility.

I. Hazard Characterization and Risk Assessment

Inferred Hazardous Properties:

  • Toxicity: Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[3][4] They can cause damage to organs, particularly the blood, through prolonged or repeated exposure.

  • Carcinogenicity and Mutagenicity: Many aniline derivatives are suspected of causing genetic defects and cancer.[3]

  • Skin and Eye Irritation: Direct contact may cause serious eye damage and skin irritation or an allergic skin reaction.[3]

  • Environmental Hazard: These compounds are often very toxic to aquatic life with long-lasting effects.[1][3]

Given these potential risks, 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7]

II. Personal Protective Equipment (PPE) and Spill Response

A. Personal Protective Equipment

Prior to handling the waste, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton™, are recommended for handling aniline compounds. Nitrile gloves may not offer sufficient protection.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, work should be conducted in a certified chemical fume hood.[1]

B. Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation, preferably within a chemical fume hood.[1]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for initial containment.[1]

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.[1]

III. Step-by-Step Disposal Procedure

The disposal of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline must follow a systematic process that complies with institutional policies and regulatory standards such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10][11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Incompatible Chemicals: Never mix 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent dangerous chemical reactions.[10][12]

  • Dedicated Waste Stream: It is best practice to maintain a dedicated waste stream for this compound and its direct derivatives to avoid unforeseen reactions.

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

  • Chemical Compatibility: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable for aniline-based waste.[2][9][13]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage.[9][13]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[5][8]

  • Mandatory Information: The label must clearly state "Hazardous Waste."[8][13]

  • Chemical Identification: Write out the full chemical name: "2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline." Do not use abbreviations or chemical formulas.[13][14]

  • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Composition: List all components in the container, including any solvents and their approximate percentages.[13]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][13]

  • Location: The SAA must be under the control of laboratory personnel.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.[9]

  • Storage Conditions: Store the waste away from heat sources, direct sunlight, and high-traffic areas.[5][6]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[13]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Adherence to Institutional Policy: Always follow your organization's specific procedures for chemical waste pickup.[1]

  • Timely Removal: Do not exceed the storage time limits for hazardous waste as defined by EPA regulations and your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[8][15] Typically, containers must be removed from the lab for central accumulation or disposal within a specified timeframe once they are full or have reached a certain age.[13][16]

IV. Data Summary and Workflow Visualization

Quantitative Disposal Parameters

ParameterGuidelineRationale
Maximum SAA Volume 55 gallons of hazardous waste or 1 quart of acute hazardous wasteEPA regulation to limit the amount of waste stored in a laboratory setting.[16][17]
Container Headspace Minimum 10% of container volumeTo accommodate vapor expansion and prevent pressure buildup.
pH of Aqueous Waste Must be between 5.5 and 9.0 for any potential sewer discharge (Note: This compound is NOT for sewer disposal)General regulatory limit for aqueous waste streams to prevent corrosion of plumbing and environmental harm.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposition start Generation of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Waste assess_hazards Assess Hazards (Treat as Toxic, Potential Carcinogen, Environmental Hazard) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select Chemically Compatible Waste Container (e.g., HDPE) don_ppe->select_container label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date select_container->label_container add_waste Add Waste to Container (Leave >10% Headspace) label_container->add_waste store_saa Store in Designated SAA with Secondary Containment add_waste->store_saa keep_closed Keep Container Securely Closed store_saa->keep_closed monitor_storage Monitor Accumulation Time & Volume Limits keep_closed->monitor_storage request_pickup Request Waste Pickup via Institutional EHS Office monitor_storage->request_pickup When full or time limit reached end Proper Disposal by Licensed Contractor request_pickup->end

Caption: Disposal workflow for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Association for Clinical Chemistry. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. [Link]

  • How To Dispose Of Lab Chemicals. (2020, February 27). Temarry Recycling. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. [Link]

  • Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno. [Link]

  • Aniline. Washington State University. [Link]

  • Safety Data Sheet: Aniline. (2021, November 30). Chemos GmbH & Co.KG. [Link]

  • Safety data sheet. (2025, February 26). CPAchem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline
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Reactant of Route 2
2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline
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